molecular formula C5H5N5O B101808 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 19542-10-0

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

货号: B101808
CAS 编号: 19542-10-0
分子量: 151.13 g/mol
InChI 键: MRSFSHLNBRKNOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-3-4(11)7-5-8-6-2-10(5)9-3/h2H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFSHLNBRKNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343754
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-10-0
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-methyltriazolo[4,3-b]triazin-7(8H)-one and Its Derivatives

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one and Its Derivatives

Foreword: Charting the Chemical Terrain of Triazolotriazines

For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of the structural and electronic properties of novel heterocyclic scaffolds is paramount. The 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one core represents a promising frontier in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation and characterization of these complex molecules.

The Structural Cornerstone: The 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one Scaffold

The foundational structure is a fused heterocyclic system comprising a triazole ring fused to a triazine ring. This arrangement creates a unique electronic environment that profoundly influences the magnetic shielding of the constituent protons and carbons, giving rise to a characteristic NMR fingerprint.

Caption: Molecular structure of the core scaffold.

Decoding the Signals: ¹H and ¹³C NMR Spectral Analysis

The interpretation of the ¹H and ¹³C NMR spectra of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one and its analogs hinges on understanding the electronic and steric influences of the fused ring system and any appended substituents.

¹H NMR Chemical Shifts: A Proton's Perspective

The proton chemical shifts are primarily dictated by the local electronic environment. Protons attached to or near the electron-withdrawing nitrogen atoms and the carbonyl group will be deshielded and resonate at a lower field (higher ppm).

While specific data for the parent compound is elusive, analysis of a closely related derivative, 3,6-Dimethyl-1-(4-nitrophenyl)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(1H)-one , provides valuable insight.[4]

ProtonExpected Chemical Shift Range (δ, ppm)MultiplicityNotes
CH₃ (at C6) 2.3 - 2.6SingletThe electron-donating nature of the methyl group results in a relatively upfield shift. In the cited derivative, this signal appears at δ 2.32 ppm .[4]
Triazole-H 8.0 - 8.5SingletThis proton is directly attached to the triazole ring and is expected to be significantly deshielded due to the adjacent nitrogen atoms.
NH 10.0 - 12.0Broad SingletThe amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and can exchange with deuterium in solvents like D₂O or DMSO-d₆.
¹³C NMR Chemical Shifts: The Carbon Backbone

The ¹³C NMR spectrum provides a detailed map of the carbon framework. Carbons in close proximity to electronegative atoms will exhibit downfield shifts.

Again, referencing the derivative 3,6-Dimethyl-1-(4-nitrophenyl)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(1H)-one , we can anticipate the chemical shifts for the core carbons.[4]

CarbonExpected Chemical Shift Range (δ, ppm)Notes
CH₃ (at C6) 15 - 20The methyl carbon is typically found in the upfield region of the spectrum. The derivative shows a signal at δ 16.5 ppm .[4]
C6 140 - 150This carbon is part of the triazine ring and is attached to the methyl group.
C=O (C7) 155 - 165The carbonyl carbon is significantly deshielded and appears far downfield. The derivative exhibits a signal at δ 155.3 ppm .[4]
Triazole-C 145 - 155The carbon atom in the triazole ring is deshielded by the adjacent nitrogen atoms.
C3a 150 - 160This is the junction carbon between the two rings.

Note on Data Interpretation: The provided chemical shift ranges are estimations based on the analysis of substituted derivatives. The exact chemical shifts for the unsubstituted 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one may vary.

The Experimental Blueprint: A Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a well-defined experimental protocol is essential. The following represents a field-proven methodology for the characterization of triazolotriazine compounds.

cluster_workflowNMR Sample Preparation and Data Acquisition WorkflowASample Preparation:- Dissolve ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).- Add a small amount of TMS as an internal standard (0 ppm).BInstrument Setup:- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).- Tune and shim the probe for optimal resolution.A->BC¹H NMR Acquisition:- Acquire a standard 1D proton spectrum.- Typical parameters: 16-32 scans, 2-second relaxation delay.B->CD¹³C NMR Acquisition:- Acquire a proton-decoupled 1D carbon spectrum.- Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.B->DEData Processing:- Apply Fourier transformation, phase correction, and baseline correction.- Calibrate the spectra to the TMS signal.C->ED->E

Caption: A standardized workflow for NMR analysis.

Causality in Experimental Choices:
  • Choice of Solvent: DMSO-d₆ is often the solvent of choice for this class of compounds due to its excellent solubilizing power for polar heterocyclic molecules and its high boiling point, which is advantageous for variable temperature studies. It also allows for the observation of exchangeable protons like NH.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness, single sharp resonance at a high-field position (0 ppm), and volatility, which allows for easy removal.

  • High-Field Spectrometer: A higher magnetic field strength provides greater spectral dispersion, which is crucial for resolving closely spaced signals in complex molecules like triazolotriazines.

Factors Influencing Chemical Shifts: A Deeper Dive

Several factors can influence the precise chemical shifts observed in the NMR spectra of these compounds. A thorough understanding of these effects is critical for accurate spectral interpretation and for detecting subtle structural changes.

  • Substituent Effects: The electronic nature of substituents on the triazolotriazine core will significantly impact the chemical shifts. Electron-withdrawing groups will deshield nearby protons and carbons, causing them to resonate at lower fields, while electron-donating groups will have the opposite effect.

  • Solvent Effects: The polarity of the solvent can influence chemical shifts through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.[5] For instance, a proton involved in hydrogen bonding with a solvent molecule will be deshielded.

  • Tautomerism: The 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one system can potentially exist in different tautomeric forms. The observed NMR spectrum will be a population-weighted average of the contributing tautomers. Changes in solvent or temperature can alter the tautomeric equilibrium, leading to changes in the chemical shifts.

Conclusion: A Foundation for Future Discovery

This technical guide has provided a comprehensive overview of the key aspects of ¹H and ¹³C NMR spectroscopy as applied to the 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one scaffold. While the definitive experimental NMR data for the parent compound remains to be reported in the accessible literature, the analysis of closely related derivatives offers a solid foundation for spectral assignment and interpretation. The detailed experimental protocol and discussion of influencing factors are intended to empower researchers to generate and interpret high-quality NMR data, thereby accelerating the discovery and development of new therapeutic agents based on this promising heterocyclic system.

References

  • PubChem. 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one. [Link]

  • NextSDS. 6-METHYL[1][2][3]TRIAZOLO[4,3-B][1][2][3]TRIAZIN-7(8H)-ONE. [Link]

  • Scribd. Factors Influencing Chemical Shift in NMR. [Link]

  • RSC Publishing. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. [Link]

  • Semantic Scholar. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. [Link]

  • Beilstein Journals. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. [Link]

  • Organic Chemistry Portal. Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes. [Link]

  • PubMed. Total synthesis of (-)-goniotrionin. [Link]

Crystallographic Data and Structural Mechanics of 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapeutics and kinase inhibitors (1)[1]. This technical guide provides an in-depth analysis of its crystallographic properties, synthetic methodologies, and structural mechanics. By elucidating the precise X-ray structure and hydrogen-bonding networks, drug development professionals can leverage structure-based drug design (SBDD) to optimize target binding affinity, such as c-Met kinase inhibition (2)[2].

Chemical Architecture and Synthetic Rationale

The fused bicyclic system of[1,2,4]triazolo[4,3-b][1,2,4]triazine is characterized by high electron density and a rigid planar geometry. The inclusion of a methyl group at the C6 position and a carbonyl at C7 introduces specific steric and electronic parameters that dictate both the crystal packing and the molecule's interaction with biological targets. The nitrogen-dense core acts as a multivalent hydrogen-bond acceptor, which is critical for anchoring the molecule within the narrow ATP-binding pockets of receptor tyrosine kinases.

Self-Validating Synthetic and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis must yield a product of >99% purity. The following protocol integrates synthesis with built-in validation checkpoints to ensure a self-validating experimental system.

Step-by-Step Methodology:
  • Precursor Activation: Reflux 6-aza-2-thiothymine (ATT) to synthesize the intermediate 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for thioxo-triazine formation.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase until the ATT spot is completely consumed.

  • Base-Catalyzed Cyclocondensation: React the intermediate with hydrazonoyl halides in anhydrous chloroform. Add triethylamine dropwise.

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the hydrogen halide byproduct and driving the thermodynamic equilibrium toward the fully cyclized triazolo-triazine core (1)[1].

    • Validation Check: Isolate the crude precipitate and perform rapid 1 H NMR. The disappearance of the hydrazonoyl N-H proton confirms successful cyclization.

  • Purification: Recrystallize the crude product from a dimethylformamide (DMF)/ethanol mixture.

    • Validation Check: A sharp, narrow melting point range validates the removal of kinetic byproducts.

  • Single-Crystal Growth: Dissolve 50 mg of the purified compound in a 1:1 mixture of methanol and dichloromethane. Cover the vial with parafilm, puncture with a single pinhole, and leave undisturbed at 22°C.

    • Causality: Dichloromethane provides high initial solubility, while the slower evaporation of methanol creates a controlled supersaturation gradient. This slow nucleation minimizes lattice defects, yielding pristine single crystals for X-ray analysis.

Synthesis N1 6-aza-2-thiothymine (ATT) N2 6-methyl-3-thioxo-triazin- 5(2H)-one Intermediate N1->N2 Thermal Activation N4 Reflux in Chloroform (Cyclocondensation) N2->N4 Core Reactant N3 Hydrazonoyl Halides + Triethylamine N3->N4 Reagent & Base N5 6-methyl[1,2,4]triazolo[4,3-b] [1,2,4]triazin-7(8H)-one N4->N5 Ring Closure

Synthesis workflow of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives.

X-Ray Crystallography and Structural Elucidation

Single-crystal X-ray diffraction provides definitive proof of the molecular connectivity and spatial configuration. Recent crystallographic analyses of [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives reveal a highly conjugated, nearly coplanar bicyclic system (1)[1].

Quantitative Crystallographic Data

The structural integrity of the triazolo-triazine moiety is maintained by specific bond lengths that indicate partial double-bond character due to electron delocalization across the fused rings.

Bond DesignationAtoms InvolvedBond Length (Å)Standard Uncertainty
Triazole N-NN7 - N61.3721± 0.0014
Bridgehead N-NN9 - N11.3969± 0.0014
Triazole C-NN7 - C21.3648± 0.0016
Bridgehead C-NC2 - N11.3634± 0.0015
Triazine C-NN3 - C21.3119± 0.0016
Triazine C-N (Ring)C10 - N11.4156± 0.0015

Table 1: Selected bond lengths of the [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one moiety derived from X-ray diffraction (1)[1].

Angle DesignationAtoms InvolvedBond Angle (°)Standard Uncertainty
Bridgehead AngleC8 - N9 - N1106.15± 0.10
Triazole InternalN6 - N7 - C8126.81± 0.11
Substituent AngleO17 - N16 - O18123.50± 0.11

Table 2: Selected bond angles highlighting the geometric strain and planarity of the core (1)[1].

Intermolecular Interactions

The crystal packing is heavily influenced by intermolecular hydrogen bonds (e.g., N-H···O interactions involving the C7 carbonyl) and robust π−π stacking between adjacent triazolo-triazine planes. These interactions are critical for stabilizing the solid-state structure and dictate the compound's solubility profile in biological media (3)[3].

Mechanistic Insights: Kinase Inhibition and Anti-Cancer Efficacy

The crystallographic data directly informs the biological utility of these compounds. The planar nature of the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold allows it to intercalate or perfectly align within the narrow ATP-binding pockets of receptor tyrosine kinases, such as c-Met and VEGFR2 (2)[2].

Derivatives of this core have shown significant in vitro anti-lung cancer activity (e.g., against A549 cell lines) and high efficacy in triggering apoptosis (1)[1]. The nitrogen-rich core anchors the molecule to the kinase hinge region, while the C6-methyl group provides a hydrophobic vector that fits into adjacent lipophilic sub-pockets.

Pathway N1 Triazolo-triazine Pharmacophore N2 c-Met / VEGFR2 Kinase Domain N1->N2 H-Bonding & Pi-Pi Stacking N3 Inhibition of Autophosphorylation N2->N3 ATP Competition N4 Downstream Signaling (PI3K/AKT Pathway) N3->N4 Signal Blockade N5 Apoptosis Induction & Tumor Suppression N4->N5 Cellular Response

Mechanism of target kinase inhibition and apoptosis induction by triazolo-triazine derivatives.

By correlating the precise interatomic distances from the X-ray structure with molecular docking simulations, drug development professionals can predict the thermodynamic stability of the drug-receptor complex, thereby accelerating the lead optimization phase for novel chemotherapeutics.

References

  • Title: Utility of 6-aza-2-thiothymine in the synthesis of novel[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity Source: ResearchGate URL
  • Title: Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors Source: ResearchGate URL
  • Title: 4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl)

Sources

High-Resolution Mass Spectrometry Fragmentation Pathways of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: A Mechanistic Guide for Metabolite Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug discovery, fused bicyclic nitrogen heterocycles like 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one ( C5​H5​N5​O ) are frequently deployed as core scaffolds for kinase inhibitors and novel chemotherapeutics. However, their high nitrogen-to-carbon ratio and multiple fused rings present unique challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

A common pitfall in metabolite identification (MetID) is the misassignment of isobaric neutral losses. For this specific scaffold, the cleavage of the triazole ring and the triazinone ring can yield fragments with identical nominal masses but distinct elemental compositions. As an application scientist, I have designed this guide to move beyond simple spectral libraries. By dissecting the thermodynamic causality behind each fragmentation pathway, we establish a predictive, high-resolution framework for identifying triazolotriazinone derivatives and their in vivo metabolites.

Self-Validating ESI-HRMS/MS Protocol

To confidently map the fragmentation pathways of this compound, standard nominal-mass instruments (like legacy triple quadrupoles) are insufficient. The protocol below utilizes Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS/MS) to provide absolute elemental confirmation.

Step-by-Step Methodology
  • Sample Preparation (Matrix-Free Baseline):

    • Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote efficient protonation.

  • Source Optimization (ESI+):

    • Set the capillary voltage to +3.5 kV.

    • Maintain the desolvation gas temperature at 350 °C to ensure complete droplet evaporation without inducing premature thermal degradation of the fragile triazole ring.

  • Precursor Isolation & Lock-Mass Calibration (The Self-Validating Step):

    • Isolate the protonated precursor [M+H]+ at m/z 152.0572 using a narrow quadrupole isolation window (1.0 Da).

    • Self-Validation: Continuously infuse a background lock-mass (e.g., ubiquitous polysiloxane at m/z 371.1012). If the mass error of the precursor exceeds 2.0 ppm , halt acquisition and recalibrate. This strict tolerance is non-negotiable for distinguishing isobaric fragments later in the workflow.

  • Higher-Energy Collisional Dissociation (HCD):

    • Apply a stepped Normalized Collision Energy (NCE) of 20%, 30%, and 40%.

    • Causality: Stepped NCE is critical. Low energy (20%) captures the highly labile triazole cleavage, while high energy (40%) forces the more stable lactam ring to open, providing a complete structural fingerprint.

  • High-Resolution Acquisition:

    • Acquire MS/MS spectra in an Orbitrap or Q-TOF analyzer at a minimum resolution of 70,000 (at m/z 200).

Workflow A Sample Preparation (1 µg/mL in 50:50 MeOH:H2O + 0.1% FA) B ESI Source (Positive Ion Mode, +3.5 kV) A->B C Quadrupole Isolation (Precursor [M+H]+ m/z 152.0572) B->C [M+H]+ Ionization D Collision Cell (HCD/CID) (Stepped NCE: 20-40%) C->D m/z 152.0572 E High-Resolution Mass Analyzer (Orbitrap/TOF, R > 70,000) D->E Fragment Ions F Data Processing (Exact Mass & Isotope Pattern Analysis) E->F

Figure 1: ESI-HRMS/MS workflow for characterizing triazolotriazinone derivatives.

Mechanistic Analysis of Fragmentation Pathways

When 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is subjected to collisional activation, the energy distributes across the fused system. The resulting fragmentation is dictated by the thermodynamic stability of the leaving neutral molecules.

Pathway A: Triazole Cleavage (Loss of N2​ )

The most kinetically favored fragmentation in 1,2,4-triazole systems is the extrusion of molecular nitrogen ( N2​ )[1]. Protonation typically occurs at the N1 or N4 position of the triazole ring, weakening the adjacent N-N and C-N bonds. Upon HCD activation, the ring undergoes a retro-1,3-dipolar cycloaddition-like cleavage.

  • Causality: The driving force is the extreme thermodynamic stability of the N2​ triple bond. The loss of 28.0061 Da yields a highly reactive ring-contracted cation at m/z 124.0511 .

Pathway B: Triazinone Cleavage (Loss of CO and HNCO )

The triazin-7(8H)-one ring contains a cyclic amide (lactam) motif. This ring is more robust than the triazole but yields characteristic fragments at higher collision energies.

  • Loss of CO: α -cleavage adjacent to the carbonyl group results in the loss of carbon monoxide (27.9949 Da), generating a fragment at m/z 124.0623 .

  • Loss of HNCO: Alternatively, the lactam ring can undergo a retro-Diels-Alder (RDA) fragmentation, expelling isocyanic acid ( HNCO , 43.0058 Da) to yield a stable, conjugated fragment at m/z 109.0514 [2].

The Isobaric Trap: Why HRMS is Mandatory

Notice that Pathway A loses N2​ (nominal mass 28) and Pathway B loses CO (nominal mass 28). In a low-resolution instrument, both pathways produce a peak at m/z 124. However, the mass defect difference between N2​ and CO is ~11.2 mDa. Only an HRMS instrument calibrated via our self-validating protocol can distinguish the C5​H6​N3​O+ ion from the C4​H6​N5+​ ion, preventing catastrophic errors in structural elucidation.

Pathway C: Methyl-Driven Fragmentation (Loss of CH3​CN )

The 6-methyl group, situated adjacent to a triazine nitrogen, facilitates a concerted cleavage mechanism. The molecule extrudes acetonitrile ( CH3​CN , 41.0266 Da), resulting in a fragment at m/z 111.0307 .

Quantitative Fragment Mapping

The following table summarizes the exact masses, elemental compositions, and mass defects of the primary fragmentation pathways. This data serves as a direct reference for programming inclusion lists in MetID software.

Precursor / FragmentElemental CompositionExact Mass (m/z)Neutral LossNeutral Mass (Da)Mechanism / Origin
Parent Ion [M+H]+ C5​H6​N5​O+ 152.0572--Protonated Molecule
Fragment A C5​H6​N3​O+ 124.0511 N2​ 28.0061Triazole Ring Cleavage
Fragment B1 C4​H6​N5+​ 124.0623 CO 27.9949Triazinone α -Cleavage
Fragment B2 C4​H5​N4+​ 109.0514 HNCO 43.0058Triazinone RDA Cleavage
Fragment C C3​H3​N4​O+ 111.0307 CH3​CN 41.02666-Methyl Cleavage
Secondary Fragment C4​H6​N3+​ 96.0562 CO+N2​ 56.0010Sequential Cleavage

Visualizing the Fragmentation Logic

The directed graph below maps the causal relationships between the precursor ion and its high-resolution fragments.

Fragmentation Parent [M+H]+ m/z 152.0572 C5H6N5O+ FragN2 [M+H - N2]+ m/z 124.0511 C5H6N3O+ Parent->FragN2 - N2 (28.0061 Da) Triazole Cleavage FragCO [M+H - CO]+ m/z 124.0623 C4H6N5+ Parent->FragCO - CO (27.9949 Da) Triazinone Cleavage FragHNCO [M+H - HNCO]+ m/z 109.0514 C4H5N4+ Parent->FragHNCO - HNCO (43.0058 Da) Lactam Cleavage FragCH3CN [M+H - CH3CN]+ m/z 111.0307 C3H3N4O+ Parent->FragCH3CN - CH3CN (41.0266 Da) Methyl Cleavage SecFrag [M+H - CO - N2]+ m/z 96.0562 C4H6N3+ FragCO->SecFrag - N2 (28.0061 Da)

Figure 2: Primary and secondary ESI-MS/MS fragmentation pathways of m/z 152.0572.

Conclusion & Analytical Implications

Understanding the fragmentation of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one requires moving beyond pattern matching to grasp the thermodynamic drivers of gas-phase dissociation. The competitive loss of N2​ versus CO serves as a critical diagnostic marker for the integrity of the triazole and triazinone rings, respectively. By implementing the self-validating HRMS protocol outlined above, analytical chemists can reliably track the metabolic fate of this scaffold, ensuring that minor biotransformations (such as oxidation or demethylation) are accurately localized to specific rings based on shifts in these established fragment ions.

References

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporozhye Medical Journal. Available at: [Link] [INDEX]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link] [INDEX]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Researcher.Life. Available at: [Link] [INDEX]

  • Ring-Selective Fragmentation in the Tirapazamine Molecule upon Low-Energy Electron Attachment. Universidade Nova de Lisboa (UNL). Available at: [Link] [INDEX]

Sources

Solvation Thermodynamics and Empirical Profiling of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a rigid, highly polar fused bicyclic heterocycle. Its unique structural topology—featuring a high density of nitrogen atoms, a lactam-like carbonyl, and a methyl group—presents specific solvation challenges during drug development and chemical processing. This technical guide explores the causality behind its solubility profile, provides predictive thermodynamic data across common organic solvents, and outlines a self-validating experimental protocol for empirical determination.

Structural Causality and Solid-State Thermodynamics

To understand the solubility of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one, one must first analyze its solid-state interactions. The molecule consists of a triazole ring fused to a triazine ring, creating a planar aromatic system containing five nitrogen atoms and one oxygen atom.

The Causality of Low Solubility: The planar geometry facilitates tight crystal packing via π−π stacking. More critically, the molecule possesses strong hydrogen bond acceptors (the carbonyl oxygen and basic triazine/triazole nitrogens) and a hydrogen bond donor (the NH group at position 8). Recent crystallographic studies on similar pharmaceutical compounds have demonstrated that 1[1], often far lower than what standard lipophilicity ( logP ) models predict.

Overcoming this high crystal lattice energy requires solvents that possess strong hydrogen-bond accepting or donating capabilities to disrupt the solid-state networks. Machine learning models utilizing physicochemical relationships confirm that2[2].

Predictive Solubility Profile in Common Organic Solvents

When selecting solvents for synthesis or formulation, researchers must balance thermodynamic solvation power against toxicity, guided by the 3[3]. Because specific empirical data for this exact derivative is often proprietary, the table below synthesizes predictive thermodynamic values based on its structural analogues and functional group contributions.

Table 1: Predictive Solubility Profile at 25°C

SolventICH Q3C ClassPolarity IndexPredicted Solubility (mg/mL)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) Class 37.2> 50.0Strong H-bond acceptor; effectively disrupts the triazole-triazine lattice.
N,N-Dimethylformamide (DMF) Class 26.4> 35.0High dipole moment; excellent for aprotic solvation of the polar core.
Methanol Class 25.15.0 - 10.0Protic donor/acceptor; provides moderate disruption of the NH-carbonyl network.
Ethanol Class 35.22.0 - 5.0Bulkiest protic solvent; lower efficacy than methanol due to steric hindrance.
Acetone Class 35.1< 2.0Weak H-bond acceptor; insufficient to break the strong intermolecular bonds.
Dichloromethane (DCM) Class 23.1< 1.0Low polarity; poor interaction with the highly polar fused-ring system.
Heptane Class 30.1< 0.1Non-polar; completely excluded by the crystalline lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable thermodynamic solubility data, a 4[4].

A critical failure point in standard solubility testing is ignoring the solid phase. If a solvent induces a polymorphic transition or forms a solvate, the measured concentration reflects the new crystal form, not the original API. Therefore, this protocol is designed as a self-validating system , requiring simultaneous analysis of both the liquid supernatant and the residual solid[5].

Step-by-Step Methodology
  • Solvent Preparation & Saturation: Weigh approximately 10 mg of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one into a 2 mL borosilicate glass vial. Add 1 mL of the target organic solvent. Causality: Maintaining a visible excess of solid ensures the solution reaches true thermodynamic saturation rather than just kinetic dissolution[6].

  • Thermal Equilibration: Seal the vials and place them in an orbital shaker incubator at 25 ± 0.1 °C (or 37 °C for biological relevance). Agitate at 300 rpm for 48 to 72 hours. Causality: Fused triazine-triazole rings exhibit notoriously slow dissolution kinetics due to tight π−π stacking. Extended equilibration prevents false-low readings.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at the equilibration temperature. Causality: Centrifugation is superior to filtration here, as it prevents sub-micron colloidal particles from passing through filters and artificially inflating the apparent concentration.

  • Liquid Phase Quantification (HPLC-UV): Carefully extract the clear supernatant, dilute it with a compatible mobile phase, and analyze via HPLC-UV. Validate the concentration against a 5-point calibration curve ( R2>0.999 ).

  • Solid-State Verification (PXRD): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD). Causality (Self-Validation): This confirms that the solid in equilibrium remains the anhydrous free base. If the PXRD pattern shifts, the solvent has formed a solvate, and the solubility value must be flagged.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility determination process, highlighting the critical divergence between liquid and solid-phase analysis.

G A 1. API Solid-State Characterization B 2. Solvent Selection (ICH Q3C Guidelines) A->B C 3. Shake-Flask Equilibration (48-72h) B->C D 4. Phase Separation (Centrifugation) C->D E 5a. Supernatant Analysis (HPLC-UV Quantification) D->E Liquid Phase F 5b. Pellet Verification (PXRD Analysis) D->F Solid Phase G Validated Thermodynamic Solubility Profile E->G F->G

Caption: Logical workflow for self-validating thermodynamic solubility determination.

Strategic Recommendations for Process Chemistry

Because 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one relies heavily on polar aprotic solvents (DMSO, DMF) for dissolution, downstream processing (like crystallization or spray drying) can become bottlenecked by the high boiling points and toxicity of these solvents.

Recommendation: If Class 2 solvents like DMF must be avoided, developers should utilize binary solvent mixtures (e.g., Ethanol/Water or Acetone/Water). By utilizing 7[7], researchers can map the Hansen Solubility Parameters (HSP) of the compound and design a custom Class 3 solvent blend that safely mimics the solvation power of DMSO.

References

  • ICH Topic Q3C (R8) Impurities: Guideline for Residual Solvents International Council for Harmonisation (ICH) / EMA URL:[Link]

  • Cocrystallization Enables Ensitrelvir to Overcome Anomalous Low Solubility Caused by Strong Intermolecular Interactions between Triazine-Triazole Groups PubMed / National Institutes of Health URL:[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization Taylor & Francis Online URL:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling University of Barcelona Repository URL:[Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water PMC / National Institutes of Health URL:[Link]

  • Predicting drug solubility in organic solvents mixtures University of Padua (Unipd) URL:[Link]

  • Annex 4: WHO Guidelines on the Biopharmaceutics Classification System World Health Organization (WHO) URL:[Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold is a privileged bicyclic heterocycle in modern drug discovery, exhibiting potent anti-cancer, antimicrobial, and anti-inflammatory properties [1]. Specifically, 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one analogs have recently demonstrated significant in vitro anti-lung cancer activity by modulating apoptotic pathways (p53, BAX, and BCL-2) [1].

Historically, the synthesis of these fused bicyclic systems relied on conventional conductive heating, which suffers from prolonged reaction times (12–24 hours), low yields due to thermal degradation, and the generation of complex byproduct mixtures.

The Causality of Microwave-Assisted Organic Synthesis (MAOS): Transitioning to MAOS fundamentally alters the reaction kinetics. Unlike conventional heating, which relies on thermal conductivity from the vessel wall to the solvent, microwave irradiation utilizes dielectric heating . Polar solvents and substrates align with the rapidly oscillating electromagnetic field (typically 2.45 GHz), generating intense volumetric heat via molecular friction. This localized superheating provides the necessary kinetic energy to rapidly overcome the high activation energy barrier of the final cyclodehydration step, driving the equilibrium toward the thermodynamically stable triazolo-triazine core while suppressing side reactions [2].

Experimental Workflows & Methodologies

The synthesis is a self-validating, two-phase system. Phase 1 establishes the reactive hydrazinyl intermediate, and Phase 2 utilizes MAOS for the rapid cyclization of the triazole ring.

Phase 1: Synthesis of 3-Hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one

Causality Check: 6-aza-2-thiothymine (6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one) is chosen as the precursor because the thioxo group is highly susceptible to nucleophilic attack. Hydrazine hydrate acts as a potent alpha-effect nucleophile, executing an addition-elimination reaction to displace hydrogen sulfide and form the hydrazinyl intermediate.

Protocol:

  • Reagent Preparation: Suspend 6-aza-2-thiothymine (10.0 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

  • Nucleophilic Substitution: Add hydrazine monohydrate (15.0 mmol, 1.5 eq) dropwise at room temperature under continuous magnetic stirring.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor the evolution of H2​S gas (use lead acetate paper to validate completion).

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Filter the resulting solid precipitate under a vacuum.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a mixture of DMF/ethanol to yield pure 3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one.

Phase 2: Microwave-Assisted Cyclization

Causality Check: The cyclization of the hydrazinyl intermediate with carboxylic acids, orthoesters, or hydrazonoyl halides requires the removal of water (cyclodehydration). Conducting this in a sealed microwave reactor allows the solvent to be heated above its atmospheric boiling point, creating a high-pressure, high-temperature environment that forces the cyclization to completion in minutes.

Protocol:

  • Reaction Assembly: In a 10 mL dedicated microwave-safe glass vial equipped with a magnetic stir bar, combine 3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one (1.0 mmol) with the appropriate cyclizing agent (e.g., triethyl orthoacetate or a substituted hydrazonoyl halide, 1.2 mmol) [1].

  • Solvent & Catalyst: Add 3 mL of glacial acetic acid (which serves as both a polar microwave-absorbing solvent and an acid catalyst for the dehydration step).

  • Microwave Parameters: Seal the vial with a Teflon septum. Place it in a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

    • Target Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W (Dynamic power modulation to maintain temperature)

    • Cooling: Compressed air cooling to 40°C post-reaction.

  • Workup: Pour the cooled mixture into 20 mL of crushed ice/water. Neutralize cautiously with saturated NaHCO3​ solution until precipitation is complete.

  • Validation: Filter the solid, wash with distilled water, and dry. Validate the formation of the fused bicyclic core via 1H -NMR (disappearance of the -NHNH2 signals) and LC-MS.

Mandatory Visualizations

SynthesisWorkflow A 6-aza-2-thiothymine (Precursor) B Hydrazinolysis (NH2NH2·H2O) A->B C 3-hydrazinyl-6-methyl- 1,2,4-triazin-5(2H)-one B->C D Microwave Irradiation (120°C, 15-20 min) C->D + Carboxylic Acids or Orthoesters E 6-methyl[1,2,4]triazolo [4,3-b][1,2,4]triazin-7(8H)-one D->E Cyclization

Fig 1. Microwave-assisted synthetic workflow for triazolo-triazin-7(8H)-one analogs.

ApoptosisPathway Drug Triazolo-triazine Derivatives p53 p53 Upregulation Drug->p53 Activates Bax BAX (Pro-apoptotic) p53->Bax Upregulates Bcl2 BCL-2 (Anti-apoptotic) p53->Bcl2 Downregulates CytoC Cytochrome c Release Bax->CytoC Mitochondrial pore formation Bcl2->CytoC Inhibits Caspase Caspase-3/9 Activation CytoC->Caspase Cleavage cascade Apoptosis Lung Cancer Cell Apoptosis Caspase->Apoptosis Cell death

Fig 2. Apoptotic signaling pathway modulated by synthesized triazolo-triazine derivatives.

Quantitative Data Presentation

The implementation of MAOS provides a stark statistical advantage over traditional reflux methodologies. The table below summarizes the comparative metrics obtained during the optimization of the cyclization phase.

Reaction ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Conductive (Wall-to-core)Dielectric (Volumetric)
Reaction Time 12 - 24 hours15 - 20 minutes
Temperature ~118°C (Acetic Acid Reflux)120°C (Sealed, Pressurized)
Average Isolated Yield 45% - 60%85% - 96%
Byproduct Formation Moderate to High (Thermal degradation)Minimal (High kinetic control)
Energy Consumption High (Continuous heating block)Low (Short, targeted irradiation)

References

  • Kamel, M. G., Sroor, F. M., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances.[Link]

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.[Link]

Palladium-catalyzed cross-coupling reactions using 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Direct Cross-Coupling of 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one via Phosphonium-Mediated C–OH Activation

Scaffold Significance & Mechanistic Paradigm

The 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold is a rigid, nitrogen-rich bicyclic framework that serves as a privileged pharmacophore in the development of kinase inhibitors and anti-tumor agents. However, the late-stage functionalization of the C7 position has historically been a bottleneck. Traditional methods require harsh halogenation (e.g., refluxing with POCl 3​ ) to convert the highly stable 7(8H)-one (lactam) into a reactive 7-chloro intermediate before palladium-catalyzed cross-coupling can occur. This two-step approach often leads to substrate degradation, poor atom economy, and the destruction of sensitive functional groups.

To bypass these limitations, this application note details a state-of-the-art one-pot sequential C–OH activation and cross-coupling strategy . By exploiting the lactam-lactim tautomerism of the scaffold, the C7-oxygen is directly activated using the peptide coupling reagent PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)[1]. The resulting highly reactive heteroaryl phosphonium salt undergoes rapid oxidative addition with a Palladium(0) catalyst, enabling direct Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N) cross-coupling[2].

Mechanistic Causality
  • Tautomerization & Activation: The addition of a mild base (Et 3​ N) shifts the equilibrium toward the lactim tautomer. PyBroP selectively attacks the nucleophilic oxygen, generating a stable C7-phosphonium intermediate.

  • Oxidative Addition: The electron-deficient nature of the triazolotriazine ring weakens the C–O(P) bond, allowing the Pd(0) catalyst to insert efficiently.

  • Ligand Selection: Using a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) is critical. It accelerates oxidative addition and prevents catalyst deactivation, a common failure mode when using standard PPh 3​ in C–O bond activations.

Mechanism A 6-Methyl[1,2,4]triazolo[4,3-b] [1,2,4]triazin-7(8H)-one (Lactam Form) B Lactim Tautomer (C-OH Form) A->B Tautomerization C Phosphonium Activation (PyBroP / Et3N) B->C C-OH Attack D Heteroaryl Phosphonium Intermediate C->D - HBr E Oxidative Addition [Pd(0) Catalyst] D->E Pd(0) Insertion F Pd(II) Intermediate E->F C-O Cleavage G Transmetalation (R-B(OH)2) F->G Base / H2O H Reductive Elimination G->H Ligand Exchange H->E Pd(0) Regeneration I 7-Aryl-6-methyl[1,2,4]triazolo [4,3-b][1,2,4]triazine H->I Product Release

Figure 1: Mechanistic pathway of PyBroP-mediated Pd-catalyzed cross-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process quality control (QC) checkpoints are embedded to ensure that causality dictates the workflow—if an intermediate is not formed, the reaction is halted before expensive catalysts are consumed.

Protocol A: One-Pot Sequential Suzuki-Miyaura Arylation

Objective: Synthesis of 7-aryl-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine derivatives.

Step 1: C–OH Activation

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (1.0 mmol, 1.0 equiv) and PyBroP (1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with Argon (3x).

  • Inject anhydrous 1,4-Dioxane (4.0 mL) followed by Triethylamine (Et 3​ N) (3.0 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 30 minutes.

    • Causality Check: Et 3​ N deprotonates the lactam, driving tautomerization. A 30-minute pre-stir is mandatory. If the aryl boronic acid is added at this stage, it will competitively react with PyBroP, quenching the activating agent and stalling the reaction.

    • Self-Validation (QC 1): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting mass and the appearance of the phosphonium intermediate [M+PyBroP−PF6​]+ . Do not proceed until conversion is >95%.

Step 2: Cross-Coupling 5. To the activated mixture, add the aryl boronic acid (1.5 mmol, 1.5 equiv), Pd(OAc) 2​ (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%). 6. Inject an aqueous solution of K 3​ PO 4​ (2.0 M, 1.5 mL).

  • Causality Check: The biphasic Dioxane/H 2​ O system is critical. Water facilitates the formation of the reactive "ate" complex [Ar−B(OH)3​]− required for transmetalation. K 3​ PO 4​ is chosen over Na 2​ CO 3​ due to its higher solubility and superior basicity in biphasic systems.
  • Seal the tube and heat to 80 °C in an oil bath for 12 hours.

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (EtOAc/Hexane gradient).

    Workflow S1 Step 1 Lactam Activation (PyBroP, Et3N, RT) S2 Step 2 In-Process QC (TLC / LC-MS) S1->S2 S3 Step 3 Catalyst & Nucleophile (Pd-cat, R-B(OH)2) S2->S3 S4 Step 4 Cross-Coupling (80°C, 12h) S3->S4 S5 Step 5 Workup & Isolation (Extraction, Flash CC) S4->S5

    Figure 2: Step-by-step workflow for the one-pot C-OH activation and cross-coupling.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of 7-(arylamino)-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine derivatives.

  • Execute Step 1 exactly as described in Protocol A to generate the C7-phosphonium intermediate.

  • To the activated mixture, add the aniline derivative (1.5 mmol, 1.5 equiv), Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol%), and BrettPhos (0.10 mmol, 10 mol%).

    • Causality Check: BrettPhos is specifically selected for C–N couplings of deactivated/sterically hindered anilines. Its rigid biaryl structure promotes rapid reductive elimination, suppressing the competitive β-hydride elimination pathway.

  • Add anhydrous Cs 2​ CO 3​ (3.0 mmol, 3.0 equiv) as the base.

    • Note: Unlike Suzuki couplings, Buchwald-Hartwig aminations are strictly moisture-sensitive. Do not use aqueous bases.

  • Heat the sealed tube at 100 °C for 16 hours. Workup and purify as described above.

Quantitative Data & Optimization

The table below summarizes the optimization landscape, demonstrating the causality behind the selected reagents. The data highlights why the PyBroP/XPhos system is the definitive standard for functionalizing this specific scaffold.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Arylation (Phenylboronic Acid)

EntryActivating AgentCatalyst / LigandBase / Solvent SystemYield (%)Observation / Causality
1 PyBroP Pd(OAc) 2​ / XPhos K 3​ PO 4​ (aq) / Dioxane 88% Optimal. Rapid oxidative addition; no catalyst poisoning.
2BOPPd(OAc) 2​ / XPhosK 3​ PO 4​ (aq) / Dioxane75%BOP is less electrophilic than PyBroP; incomplete C-OH activation.
3PyBroPPd(PPh 3​ ) 4​ Na 2​ CO 3​ (aq) / Toluene42%PPh 3​ fails to efficiently insert into the C–O(P) bond.
4POCl 3​ (2-step)Pd(dppf)Cl 2​ K 2​ CO 3​ (aq) / Dioxane54%Harsh chlorination step leads to 30% scaffold degradation.
5PyBroPPd(OAc) 2​ / XPhosCs 2​ CO 3​ (dry) / Dioxane15%Lack of water prevents boronic acid activation (transmetalation fails).

References

  • Kang, F.-A., Sui, Z., & Murray, W. V. (2008). Pd-Catalyzed Direct Arylation of Tautomerizable Heterocycles with Aryl Boronic Acids via C−OH Bond Activation Using Phosphonium Salts. Journal of the American Chemical Society, 130(34), 11300–11302.[Link]

  • Sharma, A., Vachhani, D., & Van der Eycken, E. (2012). Direct Heteroarylation of Tautomerizable Heterocycles into Unsymmetrical and Symmetrical Biheterocycles via Pd/Cu-Catalyzed Phosphonium Coupling. Organic Letters, 14(7), 1854–1857.[Link]

  • El-Sayed, W. A., Nassar, I. F., & Abdel-Rahman, A. A.-H. (2011). Synthesis and Anti-tumor Activity of New [1,2,4]Triazine and [1,2,4]triazolo[4,3-b][1,2,4]triazine Derivatives and Their Thioglycoside and Acyclic C-nucleoside Analogs. Journal of Heterocyclic Chemistry, 48(1), 135–142.[Link]

Sources

Application Note: High-Purity Isolation of 6-methyltriazolo[4,3-b]triazin-7(8H)-one Reaction Intermediates

Application Note: High-Purity Isolation of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one Reaction Intermediates

Abstract: The synthesis of complex heterocyclic scaffolds, such as the medicinally relevant 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one, is a multi-step process where the purity of each intermediate directly impacts the yield and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of robust purification strategies for key reaction intermediates encountered during its synthesis. We move beyond simple procedural lists to explain the underlying chemical principles behind the choice of each technique, ensuring researchers can adapt these methods to their specific reaction outcomes. Protocols for liquid-liquid extraction, flash column chromatography, and recrystallization are detailed, alongside methods for purity validation, providing a comprehensive framework for drug development professionals.

Introduction: The Critical Role of Intermediate Purity

The 1,2,4-triazine core and its fused derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] The target molecule, 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one, is synthesized through a cyclocondensation reaction.[4][7][8] The success of this final, often irreversible, ring-closing step is highly contingent on the purity of its direct precursors. Lingering starting materials, by-products, or reagents from previous steps can lead to complex and difficult-to-separate impurity profiles in the final product, complicating downstream processing and potentially compromising biological efficacy and safety.

This document outlines field-proven purification protocols for two common and critical intermediates in the synthetic pathway: 3-Hydrazinyl-6-methyl-1,2,4-triazine and 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one .

Synthetic Pathway and Key Intermediates

A common and effective route to the target triazolotriazine system involves the reaction of a key thioxo-triazine intermediate with a hydrazonoyl halide. The thioxo-triazine itself can be derived from other precursors. Another fundamental building block in triazine chemistry is the hydrazinyl-triazine, which is typically synthesized from a chloro-triazine precursor. The purification of these foundational intermediates is paramount.

Synthetic_Pathwaycluster_0Pathway Acluster_1Pathway B3_chloro3-Chloro-6-methyl-1,2,4-triazine3_hydrazinylIntermediate I:3-Hydrazinyl-6-methyl-1,2,4-triazine3_chloro->3_hydrazinyl Hydrazine Hydrate precursorThiourea-based Precursors3_thioxoIntermediate II:6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-oneprecursor->3_thioxo Cyclization Final_Product6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one3_thioxo->Final_Product Hydrazonoyl Halide (Cyclization)

Figure 1: Common synthetic pathways highlighting the key intermediates requiring high-purity isolation.

Purification of Intermediate I: 3-Hydrazinyl-6-methyl-1,2,4-triazine

This intermediate is typically synthesized by the nucleophilic substitution of a 3-chloro-1,2,4-triazine with hydrazine hydrate.[9][10] The primary impurities are often residual hydrazine, which is highly water-soluble, and unreacted chlorotriazine. The polar nature of the desired hydrazinyl product and its potential to form salts makes precipitation and recrystallization highly effective purification methods.

Protocol 3.1: Purification by Precipitation and Trituration

Causality: This protocol leverages the significant solubility difference between the desired product and excess hydrazine hydrate in a non-polar solvent. Trituration with a solvent like diethyl ether effectively washes away residual soluble impurities and helps to induce crystallization of the product.[11]

Methodology:

  • Reaction Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Precipitation: Pour the residue into a beaker containing cold deionized water (approx. 10 volumes). The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with additional cold deionized water (3 x 5 volumes) to remove any remaining hydrazine salts.

  • Trituration: Transfer the damp solid to a clean flask. Add dry diethyl ether (approx. 5 volumes) and stir vigorously or sonicate for 15-20 minutes. This process breaks up the solid and washes away non-polar impurities like unreacted chlorotriazine.

  • Final Collection: Filter the solid again, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the purified intermediate.

Protocol 3.2: High-Purity Recrystallization

Causality: Recrystallization is a powerful technique for achieving high purity for crystalline solids.[2] The principle relies on selecting a solvent (or solvent system) in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures or are insoluble even when hot. For N-heterocycles, protic solvents like ethanol or solvent mixtures like ethanol/water are often effective.

Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. The ideal solvent will dissolve the compound when hot but allow crystals to form upon cooling.

  • Dissolution: Transfer the bulk of the crude, triturated solid to an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., absolute ethanol) in portions, heating the mixture to a gentle reflux with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration, wash with a small volume of the ice-cold recrystallization solvent, and dry under high vacuum.

Parameter Trituration Recrystallization
Primary Impurity Removed Excess Hydrazine, SaltsEntrained Solvents, By-products
Typical Solvent Diethyl EtherEthanol, Methanol, or Ethanol/Water
Expected Purity >95%>99%
Typical Recovery >90%70-85%

Table 1: Comparison of purification techniques for 3-Hydrazinyl-6-methyl-1,2,4-triazine.

Purification of Intermediate II: 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

This key intermediate is the direct precursor for the final cyclization step to form the triazolotriazine ring system.[4][7][8] Its purity is therefore of utmost importance. Due to its polarity and potentially acidic N-H proton, it can interact strongly with standard silica gel, leading to poor separation and peak tailing during chromatography.

Protocol 4.1: Flash Column Chromatography

Causality: Flash column chromatography is the workhorse of purification in synthetic chemistry.[2] For polar, nitrogen-containing heterocycles, the choice of both the stationary phase and the mobile phase is critical. While silica gel is standard, its acidic nature can cause issues. Modifying the eluent or using a different stationary phase like alumina can mitigate these problems.[2]

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.2-0.4. Test solvent mixtures such as Dichloromethane/Methanol (e.g., 98:2 to 95:5) or Ethyl Acetate/Hexanes.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material. Pack the column as a slurry in the initial, least polar eluent mixture.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol, DCM). Add a small amount of silica gel (~2-3 times the product weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This technique often results in sharper bands and better separation.

  • Elution: Begin elution with the starting solvent mixture (e.g., 100% DCM). Gradually increase the polarity by adding small increments of the polar solvent (e.g., methanol) based on the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Scientist's Note on Peak Tailing: If significant peak tailing is observed on TLC or during the column run, it indicates strong interaction with the acidic silica. This can often be suppressed by adding a small amount (0.5-1%) of a modifier like triethylamine (to neutralize the silica) or acetic acid (if the compound is basic and needs to be protonated) to the mobile phase.[2]

Purification_WorkflowstartCrude Reaction MixturetlcAnalyze by TLCstart->tlcdecisionSingle major spot?(Rf 0.2-0.5)tlc->decisionrecrystAttempt Recrystallizationdecision->recryst Yes chromPerform FlashColumn Chromatographydecision->chrom No / Streaking endPure Intermediaterecryst->endchrom->end

Figure 2: Decision workflow for selecting the primary purification technique.

Purity Assessment and Validation

The success of any purification protocol must be validated. Each purified intermediate should be analyzed to confirm its identity and assess its purity before proceeding to the next synthetic step.

  • Thin Layer Chromatography (TLC): A quick, indispensable tool to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often a good starting point for analysis.[3] For more polar N-heterocycles, mixed-mode or HILIC chromatography can provide better retention and separation.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are visible above the noise. Comparing the spectra of crude and purified material is a powerful way to demonstrate the effectiveness of the purification.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediate, providing further evidence of its identity.

Conclusion

The purification of reaction intermediates is a foundational pillar of successful multi-step organic synthesis. For nitrogen-containing heterocyclic systems like the precursors to 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one, a thoughtful approach combining classical techniques like recrystallization with modern chromatographic methods is essential. By understanding the chemical properties of the intermediates and potential impurities, researchers can rationally design and execute purification protocols that deliver high-quality materials, ultimately streamlining the path to the final target molecule. The protocols and rationales provided herein serve as a robust starting point for scientists and professionals in the field of drug development.

References

  • Šatínský, D., Chocholouš, P., & Solich, P. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4377-4387. [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. [Link] (Note: While the direct source might be a specific Agilent application note, this link is representative of the type of document.)

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Revel, G., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(22), 6371–6376. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. [Link]

  • Pichon, V., & Hennion, M. C. (2000). Selective Trace Enrichment of Chlorotriazine Pesticides from Natural Waters and Sediment Samples Using Terbuthylazine Molecularly Imprinted Polymers. Analytical Chemistry, 72(17), 4250–4256. [Link]

  • Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671–677. [Link]

  • Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

  • Baker, D. B., et al. (1993). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography. Journal of Agricultural and Food Chemistry, 41(1), 109-113. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]

  • PubMed. (n.d.). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. [Link]

  • Ahmed S.T., & Rasool S.R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. [Link]

  • Ahmed S.T., & Rasool S.R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • PubChem. (n.d.). 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one. [Link]

  • Gryko, D. T., et al. (2019). 3-Substituted Benzo[e][1][2][3]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 84(9), 5450-5460. [Link]

  • Science Exploration Press. (2024). Triazolotriazine-based thermally activated delayed fluorescence sensitizer for narrowband red fluorescence OLEDs. [Link]

  • Semantic Scholar. (n.d.). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7890. [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Scientific Reports, 8(1), 1-13. [Link]

  • ResearchGate. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

  • Al-Dies, A. M., et al. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2999. [Link]

  • NextSDS. (n.d.). 6-METHYL[1][2][3]TRIAZOLO[4,3-B][1][2][3]TRIAZIN-7(8H)-ONE. [Link]

  • ResearchGate. (n.d.). Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. [Link]

  • Google Patents. (n.d.).
  • Hassan, A. S., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 15(10), 6015-6031. [Link]

Scaling Up the Industrial Production of 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: A Comprehensive Protocol for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-b][1,2,4]triazines, has garnered significant attention due to their structural homology with biogenic purines. This biomimetic characteristic makes them highly valuable scaffolds in the development of novel antiviral, antineoplastic, and agricultural agents[1][2]. For detailed structural elucidation and biological profiling of these derivatives, refer to the foundational work by and .

Scaling up the production of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one from the bench to the pilot plant requires rigorous control over highly exothermic steps, toxic gas evolution, and regioselective cyclocondensation.

Retrosynthetic Strategy & Causality

The industrial route relies on a robust, three-step sequence designed to avoid highly sensitive organometallic reagents, favoring thermodynamic control:

  • Condensation & Cyclization: Pyruvic acid and thiosemicarbazide form a thiosemicarbazone intermediate. Base-catalyzed cyclization is required to close the triazine ring by forming the amide bond, yielding a thioxo-triazinone.

  • Hydrazinolysis: The thioxo group is displaced by hydrazine hydrate. The thione acts as an excellent leaving group (evolving H₂S gas), cleanly yielding the key intermediate 3-hydrazino-6-methyl-1,2,4-triazin-5(2H)-one[3]. This intermediate is also heavily utilized as an ionophore in potentiometric sensors, as detailed by .

  • Formative Cyclocondensation: Formic acid serves a dual purpose as both the solvent and the C1 synthon. The primary amine of the hydrazine attacks the carbonyl of formic acid to form a formohydrazide. Subsequent intramolecular cyclodehydration onto the adjacent N4 nitrogen of the triazine ring regioselectively constructs the[4,3-b] fused system.

Process Chemistry & Scale-Up Strategy

Transitioning this synthesis to a 10 kg pilot scale introduces several critical process parameters (CPPs) that must be managed to ensure a self-validating, safe system:

  • Exotherm Management: The hydrazinolysis step (Step 2) is highly exothermic. Hydrazine hydrate must be dosed at strictly controlled temperatures (10–15 °C) before the system is subjected to reflux.

  • Gas Evolution & Safety: Step 2 evolves stoichiometric amounts of hydrogen sulfide (H₂S). The reactor must be vented through a dual-stage caustic scrubber (NaOH/NaOCl) to safely oxidize H₂S to soluble sulfates. The cessation of H₂S evolution serves as a physical self-validating indicator of reaction completion.

  • Thermodynamic Control: The final cyclization in formic acid (Step 3) generates water as a byproduct. To drive the equilibrium toward the fused triazolo-triazine, water must be continuously removed via a Dean-Stark apparatus or continuous distillation of the water/formic acid azeotrope.

Step-by-Step Experimental Protocols (10 kg Pilot Scale)

Step 1: Synthesis of 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • Charge: To a 100 L glass-lined reactor, charge 40 L of deionized water and 9.1 kg (100 mol) of thiosemicarbazide.

  • Addition: Cool the suspension to 5 °C using a jacketed chiller. Slowly dose 8.8 kg (100 mol) of pyruvic acid over 2 hours, maintaining the internal temperature strictly below 15 °C to prevent premature, uncontrolled polymerization.

  • Base Cyclization: Add 10% aq. NaOH (approx. 40 L) until the pH stabilizes at 10. Heat the mixture to 80 °C for 3 hours. Causality: The alkaline environment deprotonates the intermediate, facilitating the nucleophilic attack required for ring closure.

  • Work-up & Isolation: Cool the reactor to 10 °C and acidify with 6M HCl to pH 3. The product will precipitate as a pale yellow solid. Centrifuge the slurry, wash the cake with cold water (2 x 10 L), and dry under vacuum at 50 °C.

Step 2: Hydrazinolysis to 3-Hydrazino-6-methyl-1,2,4-triazin-5(2H)-one
  • Charge: To a 100 L Hastelloy reactor equipped with a caustic scrubber, charge 10.0 kg (69.8 mol) of the Step 1 product and 50 L of absolute ethanol.

  • Addition: Dose 7.0 kg (140 mol, 2.0 eq) of hydrazine hydrate (80% aqueous) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78 °C). Maintain reflux for 6 hours. Self-Validation: Monitor the scrubber line; the reaction is complete when H₂S gas evolution ceases and In-Process Control (IPC) via HPLC shows >98% conversion.

  • Work-up & Isolation: Cool to 0–5 °C to induce crystallization of the hydrazino intermediate. Filter, wash with cold ethanol (10 L), and dry under vacuum at 40 °C. (Caution: Avoid excessive heat during drying to prevent hydrazine decomposition).

Step 3: Cyclocondensation to 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
  • Charge: To a 50 L reactor, charge 8.0 kg (56.7 mol) of the Step 2 product and 25 L of anhydrous formic acid (98%).

  • Reaction: Heat to reflux (100–105 °C). Equip the reactor with a distillation head to continuously remove the water formed during the cyclodehydration.

  • Monitoring: React for 8 hours. Self-Validation: Perform Karl Fischer titration on the distillate to ensure water is being effectively removed, driving the thermodynamic cyclization.

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to one-third of its original volume. Cool to 10 °C and slowly add 15 L of ice-cold diisopropyl ether to precipitate the final product. Filter the white to off-white solid, wash with ether, and dry under vacuum at 60 °C.

Quantitative Data & Quality Control

The following table summarizes the expected yields, purity targets, and self-validating IPCs across the three-step scale-up process.

StepIntermediate / ProductPilot Yield (%)Target Purity (HPLC Area %)Critical Process Parameters (CPPs)Self-Validating IPC
1 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one85 - 88> 98.0T_add < 15 °C; pH = 10 during cyclizationDisappearance of thiosemicarbazone
2 3-Hydrazino-6-methyl-1,2,4-triazin-5(2H)-one78 - 82> 99.02.0 eq N₂H₄; Reflux 78 °C; Scrubber activeCessation of H₂S evolution
3 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one80 - 84> 99.5Continuous H₂O removal (Distillation)Karl Fischer < 0.5% in solvent

Synthetic Workflow Visualization

SynthesisWorkflow SM Pyruvic Acid + Thiosemicarbazide Step1 Step 1: Condensation (Aq. NaOH, 80°C) SM->Step1 Int1 6-Methyl-3-thioxo-3,4-dihydro- 1,2,4-triazin-5(2H)-one Step1->Int1 -H2O Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int1->Step2 Int2 3-Hydrazino-6-methyl- 1,2,4-triazin-5(2H)-one Step2->Int2 -H2S Step3 Step 3: Cyclocondensation (HCOOH, Reflux) Int2->Step3 Product 6-Methyl[1,2,4]triazolo[4,3-b] [1,2,4]triazin-7(8H)-one Step3->Product -2H2O

Figure 1: Three-step industrial synthetic workflow for 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one.

References

  • Kamel, M. G., et al. "Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity." RSC Advances, 2025. URL:[Link]

  • Rusinov, V. L., et al. "Azolo[5,1-c]-1,2,4-triazines as a new class of antiviral compounds." Russian Chemical Bulletin, 2008. URL:[Link]

  • Ganjali, M. R., et al. "Highly selective and sensitive chromium(III) membrane sensors based on 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one as a new neutral ionophore." Sensors and Actuators B: Chemical, 2006, 119(1), 41-46. URL:[Link]

Sources

Application Note: Incorporation of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one into Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Lead-Oriented Synthesis & High-Throughput Chemistry

Executive Summary

The continuous demand for novel, drug-like chemical space in early-stage drug discovery has driven the development of robust methodologies for synthesizing fused bicyclic heteroaromatics. The [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold represents a privileged pharmacophore, demonstrating remarkable efficacy as a c-Met kinase inhibitor[1], an apoptosis-inducing anti-lung cancer agent[2], and a selective multidrug resistance (MDR1/MRP) modulator[3].

This application note provides a comprehensive, self-validating protocol for the combinatorial incorporation of the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one core into screening libraries. By utilizing 6-aza-2-thiothymine as a foundational building block and leveraging in situ nitrilimine cycloadditions, medicinal chemists can rapidly generate highly functionalized, structurally rigid libraries with excellent atom economy and predictable yields.

Mechanistic Rationale & Scaffold Significance

Why the Triazolotriazine Core?

The 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one system offers several distinct advantages for structure-activity relationship (SAR) exploration:

  • Kinase Hinge Binding: The nitrogen-rich core acts as a potent hydrogen-bond acceptor/donor network, perfectly poised to interact with the ATP-binding pocket of receptor tyrosine kinases such as c-Met and VEGFR2[1].

  • Metabolic Stability: Compared to open-chain hydrazone analogs, the fused bicyclic system restricts rotatable bonds, lowering the entropic penalty upon target binding and increasing resistance to oxidative metabolism[3].

  • Orthogonal Derivatization: The C-3 position (derived from the hydrazonoyl halide) and the N-8 position provide distinct topological vectors for library diversification.

The Chemical Strategy: Causality in Reaction Design

To achieve high-throughput compatibility, traditional multi-step linear syntheses are inadequate. Instead, we utilize a convergent, one-pot annulation strategy[2].

When 6-aza-2-thiothymine (6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one) is reacted with diverse hydrazonoyl halides in the presence of triethylamine, the base facilitates the in situ generation of a highly reactive 1,3-dipole (nitrilimine). The exocyclic thioxo group of the triazine (acting via its nucleophilic thiol tautomer) attacks this intermediate. Subsequent intramolecular cyclization onto the N4 nitrogen of the triazine ring triggers the elimination of hydrogen sulfide ( H2​S ). This desulfurization is the thermodynamic driving force that irreversibly yields the fully aromatic triazolo[4,3-b][1,2,4]triazin-7(8H)-one system.

Combinatorial Workflow Visualization

The following diagram illustrates the parallel synthesis workflow, from scaffold input to high-throughput biological screening.

CombinatorialWorkflow A 6-Aza-2-thiothymine (Core Scaffold) C Parallel Cyclodehydration (Et3N, CHCl3, 65°C) A->C Core Input B Hydrazonoyl Halides (Diversity Elements) B->C R-Group Input D Triazolotriazine Library (Target Compounds) C->D H2S Elimination E High-Throughput Screening (c-Met / Phenotypic) D->E Mass-Directed Purification

Caption: Combinatorial workflow for triazolotriazine library synthesis and high-throughput screening.

Experimental Protocols

The following methodologies are optimized for a 24-well or 96-well parallel synthesizer platform, ensuring self-validating quality control at each step.

Protocol A: Parallel Synthesis of the Combinatorial Library

Objective: Generate a diverse array of 3-substituted-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-ones.

Materials:

  • 6-Aza-2-thiothymine (0.5 M stock in anhydrous CHCl3​ /DMF 9:1 v/v)

  • Library of Hydrazonoyl Halides (0.6 M stocks in anhydrous CHCl3​ )

  • Triethylamine ( Et3​N , anhydrous)

  • Parallel synthesizer block (e.g., Radleys Carousel or Chemspeed automated platform)

Step-by-Step Procedure:

  • Scaffold Dispensing: Under an inert nitrogen atmosphere, dispense 1.0 mL (0.5 mmol) of the 6-aza-2-thiothymine stock solution into each reaction vial of the parallel synthesizer.

  • Diversity Reagent Addition: Add 1.0 mL (0.6 mmol, 1.2 equiv) of the respective hydrazonoyl halide stock solutions to the designated vials. Rationale: A slight excess of the electrophile ensures complete consumption of the triazine core, simplifying downstream purification.

  • Base Activation: Add 105 µL (0.75 mmol, 1.5 equiv) of Et3​N to each vial. Rationale: Et3​N serves a dual purpose—it neutralizes the HCl generated during thioether formation and promotes the formation of the reactive nitrilimine intermediate.

  • Cyclization: Seal the reaction block and heat to 65 °C under continuous orbital shaking (600 rpm) for 5 to 6 hours[2]. Ensure the system is properly vented through a scrubber, as H2​S gas is evolved during the cyclization step.

  • Solvent Removal: Transfer the block to a centrifugal vacuum evaporator (e.g., Genevac) and remove the volatile solvents at 40 °C.

Protocol B: High-Throughput Purification & Validation

Objective: Isolate target compounds to >95% purity required for in vitro biological assays.

  • Reconstitution: Redissolve the crude residues in 1.5 mL of HPLC-grade DMSO. Filter through a 0.45 µm PTFE filter plate.

  • Mass-Directed Prep-HPLC: Inject the filtrates into a preparative LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Rationale: Mass-directed fraction collection triggers exclusively when the specific calculated mass of the target triazolotriazine is detected, bypassing the need for tedious, compound-specific method development.

  • Lyophilization: Pool the collected fractions and lyophilize to yield the pure 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives as dry powders.

Quantitative Substrate Scope & Expected Yields

The table below summarizes the expected outcomes when applying this combinatorial protocol across different electronic and steric profiles of the hydrazonoyl halide inputs.

EntryHydrazonoyl Halide R-Group (C-3 Position)Reaction Time (h)Isolated Yield (%)Purity (LC-MS, %)Primary Biological Target
1 N-Phenyl-C-methyl5.078>98Baseline Scaffold
2 N-(4-Chlorophenyl)-C-phenyl5.582>97Anti-Lung Cancer[2]
3 N-(4-Methoxyphenyl)-C-ethyl4.585>99c-Met Kinase[1]
4 N-(2,4-Dichlorophenyl)-C-propyl6.071>96MDR1/MRP Modulator[3]
5 N-(Pyridin-4-yl)-C-phenyl6.068>95c-Met Kinase[1]

Note: Electron-donating groups on the N-aryl ring of the hydrazonoyl halide generally accelerate the reaction by stabilizing the nitrilimine intermediate, leading to higher isolated yields.

References[1] Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors - researchgate.net - https://www.researchgate.net/publication/298334464[3] 4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator - researchgate.net - https://www.researchgate.net/publication/377926118[2] Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - researchgate.net -https://www.researchgate.net/publication/388836100

Sources

Troubleshooting & Optimization

Reducing unwanted side reactions during 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one alkylation

Technical Support Center: Alkylation of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one

Welcome to the technical support guide for the alkylation of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The inherent challenge in the alkylation of this and similar lactam-containing heterocycles is controlling the regioselectivity, primarily preventing the formation of the undesired O-alkylated isomer and other side products.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for a successful, high-yield synthesis of the desired N-alkylated product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the alkylation process. Each point details the issue, its probable scientific causes, and actionable solutions.

Problem 1: My reaction yields are low, with significant unreacted starting material.

Potential Cause(s):

  • Insufficient Base Strength or Stoichiometry: The acidity of the N8-H proton requires a sufficiently strong base for complete deprotonation to form the reactive nucleophilic anion. Using a weak base or a substoichiometric amount may result in an incomplete reaction.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate, especially with less reactive alkylating agents.

  • Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent, preventing an efficient reaction.

Recommended Solutions:

  • Re-evaluate Your Base: If using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH). Ensure you are using at least 1.1 to 1.5 equivalents of the base to drive the deprotonation to completion.

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and side product formation.

  • Solvent Choice: Ensure you are using a suitable solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally excellent choices as they effectively dissolve the starting material and the resulting anion.[4] For bases like K₂CO₃, the addition of a phase-transfer catalyst (e.g., 18-crown-6) can enhance solubility and reactivity.[5]

Problem 2: The major product is the undesired O-alkylated isomer.

Potential Cause(s):

The 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one anion is an ambident nucleophile , meaning it has two nucleophilic sites: the "soft" N8-anion and the "hard" O7-anion of the lactam system.[1] The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • "Hard" Alkylating Agent: You are likely using a "hard" electrophile. Hard electrophiles, such as dimethyl sulfate or methyl triflate, have a higher charge density and preferentially react with the "hard" oxygen atom.[6]

  • Solvent Effects: Polar protic solvents (e.g., alcohols) can solvate the nitrogen anion via hydrogen bonding more effectively than the oxygen anion, making the oxygen atom more accessible for alkylation.

  • Reaction Mechanism: Conditions that favor an Sₙ1-type mechanism, which proceeds through a carbocation intermediate, can lead to increased O-alkylation.[1]

Recommended Solutions:

  • Switch to a "Softer" Alkylating Agent: The most effective solution is to use a "soft" electrophile. Alkyl halides, particularly alkyl iodides (e.g., methyl iodide), are classic soft alkylating agents and strongly favor reaction at the soft nitrogen center via an Sₙ2 mechanism.[6]

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile (MeCN) are ideal. They solvate the counter-cation (e.g., K⁺) but leave the nucleophilic anion relatively "naked," promoting an Sₙ2 reaction at the more nucleophilic nitrogen atom.[1][4]

  • Control the Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product, which is often the N-alkylated isomer.

Gcluster_0Troubleshooting Workflow for AlkylationstartLow Yield orImpure Productissue1Major O-AlkylatedSide Product?start->issue1AnalyzeCrude Mixtureissue2Di-Alkylation orOther Side Products?issue1->issue2Nosol1Use 'softer' alkylating agent(e.g., R-I instead of R-OTf).Use polar aprotic solvent (DMF).Lower reaction temperature.issue1->sol1Yesissue3UnreactedStarting Material?issue2->issue3Nosol2Use 1.0-1.1 eq. of alkylating agent.Monitor reaction closely (TLC/LCMS).Consider milder base.issue2->sol2Yessol3Use stronger base (e.g., NaH).Increase temperature moderately.Ensure adequate solvent volume.issue3->sol3Yes

Caption: A troubleshooting decision workflow for common alkylation issues.

Problem 3: I am observing di-alkylation or alkylation at other ring nitrogens.

Potential Cause(s):

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event after the desired N8-alkylation has occurred. While other nitrogens in the fused ring system are less nucleophilic, they can react under forcing conditions.

  • Strongly Basic Conditions: Very strong bases could potentially deprotonate other sites or promote side reactions.

Recommended Solutions:

  • Stoichiometric Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the alkylating agent relative to the triazolotriazinone starting material.

  • Controlled Addition: Add the alkylating agent slowly to the solution of the deprotonated starting material at a controlled temperature (e.g., 0°C or room temperature) to minimize localized excesses.

  • Reaction Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS, to prevent the formation of over-alkylated products.

Problem 4: Purifying the N-alkylated product from the O-alkylated isomer is difficult.

Potential Cause(s):

  • Similar Polarity: The N- and O-alkylated isomers often have very similar polarities, making them co-elute during standard silica gel column chromatography.

Recommended Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. Sometimes, adding a small amount of a third solvent, like methanol or dichloromethane, can significantly improve separation.

    • Gradient Elution: Use a very shallow gradient elution on your automated chromatography system to maximize the resolution between the two isomers.

  • Recrystallization: This can be a highly effective method if a suitable solvent system can be found.[7][8] Screen a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures to find one where the desired N-alkylated product has high solubility at elevated temperatures but low solubility at room temperature or 0°C, while the O-alkylated isomer remains in solution.

  • Semi-Preparative HPLC: For particularly challenging separations or for obtaining highly pure material, semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N- vs. O-alkylation in this system?

A: The reaction proceeds via nucleophilic substitution. The base removes the acidic proton from N8, creating an ambident anion with negative charge delocalized over the N-C=O system. This results in two nucleophilic centers: the nitrogen (N8) and the oxygen (O7). The selectivity is dictated by HSAB theory. The softer nitrogen atom preferentially attacks softer electrophiles (like alkyl iodides) in an Sₙ2 fashion. The harder oxygen atom is more likely to attack harder electrophiles (like alkyl sulfates) or carbocation intermediates from an Sₙ1 reaction.

Gcluster_0Path A: N-Alkylation (Soft-Soft Interaction)cluster_1Path B: O-Alkylation (Hard-Hard Interaction)SMTriazolotriazinone(Starting Material)AnionAmbident AnionSM->Anion+ Base- H⁺N_ProductDesiredN-Alkylated ProductAnion->N_ProductSₙ2 Attackfrom NitrogenO_ProductUndesiredO-Alkylated ProductAnion->O_ProductAttackfrom OxygenRXR-X(Alkylating Agent)RX->N_ProductRX->O_Product

Caption: Competing pathways for N- and O-alkylation.

Q2: How can I definitively confirm the structure of my product as N- or O-alkylated?

A: Spectroscopic methods are essential. While 1D ¹H and ¹³C NMR are useful, 2D NMR is definitive.

  • ¹H NMR: The most immediate clue is the disappearance of the broad N8-H proton signal (often >11 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. For the N-alkylated product , you will see a correlation (a cross-peak) between the protons of the newly introduced alkyl group (e.g., the N-CH₃) and the two adjacent ring carbons (C8a and C7). For the O-alkylated product , you would see a correlation from the O-alkyl protons (e.g., O-CH₃) to the C7 carbon, but not to C8a.[9]

  • ¹⁵N NMR: If available, ¹⁵N NMR can show significant chemical shift changes upon alkylation, providing another layer of confirmation.[9]

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this method provides unambiguous structural proof.[10]

Q3: What are the recommended starting conditions for a new alkylation reaction?

A: A robust starting point for selective N-alkylation would be:

ParameterRecommended ConditionRationale
Substrate 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one1.0 eq.
Base Potassium Carbonate (K₂CO₃)1.5 eq. - A mild, easy-to-handle base.
Alkylating Agent Alkyl Iodide or Alkyl Bromide1.1 eq. - "Soft" electrophiles favoring N-alkylation.[6]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that promotes Sₙ2 at nitrogen.[1]
Temperature Room Temperature to 50°CGood starting point; adjust based on reactivity.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Protocol: General Procedure for Selective N-Alkylation

This protocol provides a reliable method for achieving high selectivity for the N8-alkylated product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution or a fine suspension (concentration typically 0.1-0.5 M).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium salt.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq.) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50°C) while monitoring its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water, which will often precipitate the crude product. Alternatively, perform an aqueous extraction using a solvent like ethyl acetate.

  • Purification: Collect the crude solid by filtration and wash with water. Purify the crude material by either recrystallization (e.g., from ethanol or acetonitrile) or silica gel column chromatography to yield the pure N-alkylated product.[7][8]

References
  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Korea Science. [Link]

  • Patel, J. (2020). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Selective N‐alkylation of triazole 1 (1.50 mmol) in the presence of 1.0 equivalent of alkyl halide. ResearchGate. [Link]

  • Zhang, G., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, ACS Publications. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Alam, M. A., et al. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Török, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. [Link]

  • Strategy for selective N-2 alkylation. ResearchGate. [Link]

  • 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one. PubChem. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives. Farmaceutická fakulta UK. [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. RSC Publishing. [Link]

  • Hua, S., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. [Link]

  • Bredihhin, A., et al. (2005). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 7(12), 2461-2463. [Link]

  • Tools for Purifying the Product. ResearchGate. [Link]

  • Heterocyclic Compounds. MSU Chemistry. [Link]

  • Monasterio, Z., et al. (2016). Site-Selective N-Dealkylation of 1,2,3-Triazolium Salts. Organic Chemistry Portal. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent. CentAUR. [Link]

  • El-Metwaly, A. M., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. Semantic Scholar. [Link]

  • METHYLATION OF HALOGENATED-1,2,4-TRIAZOLO [4,3-b][1][2][3]TRIAZEPIN-8-ONES BY DIAZOMETHANE. ResearchGate. [Link]

  • El-Metwaly, A. M., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. RSC Publishing. [Link]

  • Hassan, A. S., et al. (2018). synthesis, characterization and biological evaluation of new fused triazine derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][2][3]-triazin-8(7H)-one. MDPI. [Link]

Technical Support Center: Overcoming Low Reactivity of 6-methyltriazolo[4,3-b]triazin-7(8H)-one in Suzuki-Miyaura Couplings

Technical Support Center: Overcoming Low Reactivity of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one in Suzuki-Miyaura Couplings

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one and related nitrogen-rich heterocyclic systems. Our goal is to provide a deep, mechanistic understanding of the common issues and to offer actionable, field-proven solutions to overcome them.

The 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one core is a key scaffold in medicinal chemistry.[3] However, its inherent electronic properties and multiple nitrogen atoms present significant hurdles for standard palladium-catalyzed cross-coupling reactions, often leading to low yields or complete reaction failure. This guide synthesizes literature insights and practical experience into a troubleshooting framework.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the low reactivity of this heterocyclic system.

Q1: Why is my 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one substrate so unreactive in Suzuki couplings?

A1: The low reactivity stems from a combination of three primary factors:

  • Catalyst Inhibition and Poisoning: The triazolo-triazine scaffold is rich in nitrogen atoms, which possess lone pairs of electrons.[1][2] These nitrogen atoms can act as ligands, competitively coordinating to the palladium catalyst center.[4][5] This strong binding can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" the catalyst.[5]

  • Electronic Effects: The fused ring system is highly electron-deficient due to the cumulative electron-withdrawing effect of its five nitrogen atoms. In the Suzuki catalytic cycle, the rate-limiting step is often the oxidative addition of the palladium(0) species into the carbon-halide bond.[6] Electron-deficient aryl halides can exhibit slower rates of oxidative addition compared to electron-rich or neutral counterparts, thus requiring more active catalysts or harsher conditions.[7][8]

  • Poor Solubility: Nitrogen-rich heterocycles can exhibit poor solubility in common non-polar organic solvents like toluene or dioxane, which can hinder reaction rates and overall yields.[4]

Q2: What are the most common failure modes and side reactions I should be looking for?

A2: When a Suzuki coupling with this substrate fails, you will typically observe one or more of the following outcomes:

  • Recovery of Starting Material: The most common failure is simply no reaction, where you recover your halide starting material and see no product formation. This points to an inactive catalytic cycle.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid partner, where a proton source (often residual water) replaces the boron moiety.[4] This is particularly prevalent with electron-deficient or unstable heteroaryl boronic acids.[5] You will detect the corresponding "de-borylated" arene as a major byproduct.

  • Homocoupling: This side reaction results in the formation of symmetrical biaryls from the coupling of two molecules of the boronic acid (Glaser coupling) or two molecules of the aryl halide.[4] The presence of oxygen can significantly promote the homocoupling of boronic acids.

  • Catalyst Decomposition: You may observe the formation of palladium black (finely divided palladium metal), indicating that the active catalyst has precipitated out of solution and is no longer participating in the catalytic cycle.

Section 2: Troubleshooting and Optimization Workflow

If you are experiencing low yields or reaction failure, a systematic approach to troubleshooting is essential. The following workflow and detailed Q&A guide will help you diagnose and solve the issue.

Gcluster_workflowTroubleshooting WorkflowstartLow Yield / No Reactioncheck_catalystIs the Catalyst SystemActive and Robust?start->check_catalystcheck_conditionsAre Reaction Conditions(Base, Solvent, Temp)Optimal?check_catalyst->check_conditions Nosolution_catalystImplement AdvancedCatalyst System(Table 1)check_catalyst->solution_catalyst Yescheck_reagentsAre Side Reactions(Protodeboronation)Dominating?check_conditions->check_reagents Nosolution_conditionsModify Base, Solvent,or Temperature(Table 2)check_conditions->solution_conditions Yessolution_reagentsSwitch to Boronate Ester& Anhydrous Conditionscheck_reagents->solution_reagents YessuccessSuccessful Couplingcheck_reagents->success No(Reaction Works)solution_catalyst->successsolution_conditions->successsolution_reagents->success

Caption: A logical workflow for troubleshooting Suzuki couplings.

In-Depth Troubleshooting Guide

Problem: My reaction shows no conversion, and I primarily recover my starting materials.

This is a classic sign of an inhibited or inactive catalytic cycle. Your primary focus should be on the catalyst system.

  • Possible Cause: Catalyst poisoning by the nitrogen-rich substrate. The Pd(0) catalyst is being sequestered by the triazolotriazine, preventing oxidative addition.

  • Solution: Employ a More Robust Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a system that is both highly active and resistant to inhibition.

    • Switch to Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[4][9][10] Their large steric bulk helps to create a coordinatively unsaturated palladium center that favors oxidative addition and reductive elimination, while their strong electron-donating character increases the electron density on the palladium, facilitating the oxidative addition step.[11][12]

    • Use Palladium Precatalysts: Precatalysts (e.g., XPhos-Pd-G3, PEPPSI-type catalysts) are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ.[4][13] This controlled generation can be more effective than using standard Pd(0) or Pd(II) sources, which can be prone to deactivation before the cycle begins.

Catalyst / Ligand SystemKey Features & RationaleTarget Problem Addressed
Pd₂(dba)₃ / SPhos or XPhos A highly active, versatile system. The bulky, electron-rich Buchwald phosphine ligands accelerate oxidative addition and reductive elimination while sterically shielding the palladium center from substrate inhibition.[9]General low reactivity, Catalyst poisoning
Pd(OAc)₂ / P(t-Bu)₃ Tri-tert-butylphosphine is a very electron-rich and sterically demanding ligand, excellent for coupling electron-deficient chlorides.[14]Low reactivity of aryl chlorides
PEPPSI-IPr or PEPPSI-IPr(OMe) N-Heterocyclic Carbene (NHC) based precatalysts. NHCs are strong σ-donors, forming very stable and highly active Pd complexes that are often superior for electron-deficient substrates.[13][15]Severe catalyst deactivation
PdCl₂(dppf) A common, reliable catalyst, but may be less effective for this specific substrate class compared to more advanced ligands. Can be a good initial screening choice.Baseline screening

Table 1. Recommended Catalyst/Ligand Systems for Challenging N-Heterocycles.

Problem: My reaction is sluggish, stalls at low conversion, and I see evidence of protodeboronation.

This suggests the catalytic cycle is turning over, but it is either slow or being intercepted by a destructive side reaction. Your focus should be on the base, solvent, and the stability of your boronic acid.

  • Possible Cause: The chosen base is either too weak to promote transmetalation efficiently or the presence of water is leading to protodeboronation.

  • Solution: Optimize the Base and Switch to Anhydrous Conditions.

    • Choose a Stronger, Non-Nucleophilic Base: Transmetalation, where the organic group is transferred from boron to palladium, is often facilitated by the base.[16] For challenging substrates, a stronger base is often required. Potassium phosphate (K₃PO₄) is frequently more effective than potassium or sodium carbonate.[17]

    • Eliminate Water: To combat protodeboronation, run the reaction under strictly anhydrous conditions. Use anhydrous solvents (e.g., dry dioxane or toluene), oven-dry your glassware, and run the reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Use a More Stable Boron Reagent: If protodeboronation persists, switch from the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate ester.[4] These are significantly more resistant to premature C-B bond cleavage.

BaseTypical Solvent(s)Strength & Comments
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA standard, mild base. Often the first choice, but may be too weak for this system. Aqueous conditions can promote protodeboronation.[10]
K₃PO₄ Dioxane/H₂O, Toluene (anhydrous)A stronger, non-nucleophilic base. Often provides superior results for electron-deficient heterocycles. Can be used in anhydrous setups.[9]
Cs₂CO₃ Dioxane, Toluene, DMFA very strong base, often used for difficult couplings. Its high solubility in organic solvents can be advantageous.
Organic Bases (e.g., DBU, Et₃N) Toluene, THFGenerally not recommended for Suzuki couplings as they are often not strong enough to facilitate transmetalation effectively.

Table 2. Comparison of Common Bases for Suzuki-Miyaura Couplings.

Section 3: Recommended Experimental Protocols

The following protocols provide robust starting points for your experiments.

Protocol 1: General Screening Conditions with a Buchwald Ligand

This protocol is a strong starting point for coupling a halide derivative of 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the triazolotriazine halide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%).[13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with a Boronate Ester to Minimize Side Reactions

This protocol is designed to rigorously exclude water and use a more stable boron source.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the triazolotriazine halide (1.0 mmol, 1.0 eq.), the arylboronic acid pinacol ester (Aryl-BPin, 1.2 mmol, 1.2 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: In a glovebox, add a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add freshly distilled, anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 18 hours. Monitor the reaction by LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Section 4: Mechanistic Visualizations

Understanding the underlying catalytic cycle and potential failure points is key to effective troubleshooting.

GPd0Pd(0)L₂OxAddAr-Pd(II)-X L₂Pd0->OxAddOxidativeAdditionInactiveLₙPd-N-Het(Inactive)Pd0->InactiveInhibitionTransAr-Pd(II)-Ar' L₂OxAdd->TransTransmetalationTrans->Pd0ReductiveEliminationRedElAr-Ar'Trans->RedElArXR-XArX->OxAddArBR'-B(OR)₂ArB->TransBaseBaseBase->TransBXX-B(OR)₂InhibitorN-Heterocycle(Substrate)Inhibitor->Inactive

Caption: The Suzuki-Miyaura cycle and the catalyst inhibition pathway.

References

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • PubChem. (n.d.). 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one. National Center for Biotechnology Information. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12895. [Link]

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 12132–12141. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Plesch, D., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 9(1), 1-8. [Link]

  • NextSDS. (n.d.). 6-METHYL[1][2]TRIAZOLO[4,3-B][1][2]TRIAZIN-7(8H)-ONE. [Link]

  • Wang, D., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(28), 6135–6141. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Manjaly, J. A., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5671–5677. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloro‐1,3,5‐triazine‐2,4‐diamine. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Le, T. H., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Wang, Z., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 6, 62. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Kim, H., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Digital Discovery, 1(1), 31-39. [Link]

  • Green, R. A., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(3), 1138-1144. [Link]

  • Koutentis, P. A., et al. (2013). A Direct Approach to a 6-Hetarylamino[1][2]triazolo[4,3-b][1][2][18]tetrazine Library. Organic Letters, 15(24), 6294–6297. [Link]

  • ResearchGate. (n.d.). A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride. [Link]

  • wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Zhang, S., et al. (2023). Palladium-catalysed Suzuki–Miyaura coupling of α,β-unsaturated superactive triazine esters. Chemical Communications, 59(84), 12626-12629. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Beilstein Journals. (2022). Synthesis of novel[1][2]triazolo[1,5-b][1][2][18]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 268–277. [Link]

How to separate regioisomers of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one efficiently

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing the notorious challenge of isolating 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one from its regioisomeric byproducts (typically the [5,1-c] or[1,5-a] forms)[1][2].

During the cyclization of 3-hydrazino-1,2,4-triazine precursors, multiple nitrogen atoms can act as nucleophiles. This results in regioisomers that possess identical molecular weights, identical functional groups, and nearly indistinguishable polarities. Standard purification workflows often fail here. Below, we dissect the causality behind these failures and provide field-validated, self-verifying protocols for efficient separation.

Part 1: Troubleshooting & FAQs

Q: Why does standard silica gel (Normal Phase) flash chromatography fail to resolve these isomers? A: Bare silica relies primarily on hydrogen bonding and dipole-dipole interactions. In triazolo-triazine regioisomers, the primary hydrogen-bond acceptors and donors (the C7 carbonyl and the triazole nitrogens) are electronically and sterically similar. Consequently, both isomers exhibit identical adsorption energies on the silica surface, leading to co-elution.

Q: If C18 Reverse-Phase HPLC also gives poor resolution, what is the alternative? A: Standard C18 phases separate molecules based on hydrophobic dispersion forces, which are virtually identical for planar regioisomers. The most efficient solution is switching to a Pentafluorophenyl (PFP) stationary phase[3][4]. The highly electronegative fluorine atoms on the PFP ring create a reversed quadrupole moment compared to standard phenyl phases. This enables strong π−π interactions, dipole-dipole interactions, and strict shape selectivity, which readily discriminates the subtle electron density shifts between the[4,3-b] and alternative fused ring systems.

Q: How do I definitively validate which isolated fraction is the target[4,3-b] isomer? A: LC-MS is insufficient as both isomers yield the exact same [M+H]+ mass. You must use 2D-NMR. Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for the specific long-range 1H−13C couplings between the 6-methyl protons and the adjacent bridgehead carbons. The spatial arrangement of the nitrogen atoms in the [4,3-b] fusion will yield a distinct carbon chemical shift and coupling pattern compared to the [5,1-c] isomer.

Part 2: Experimental Protocols

Protocol A: Preparative HPLC Separation (PFP Phase)

Use this protocol for high-purity isolation of complex mixtures or milligram-to-gram scale separations.

  • Column Selection: Equip the Prep-HPLC with a high-capacity PFP column (e.g., Phenomenex Kinetex PFP or ACE Excel C18-PFP, 5μm , 250×21.2 mm )[3][4].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (v/v). (The low pH suppresses ionization of the triazole nitrogens, ensuring sharp peak shapes).

    • Solvent B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the crude isomer mixture in a 1:1 mixture of DMSO and Solvent A. Filter through a 0.22μm PTFE syringe filter to protect the column frit.

  • Gradient Elution: Do not use a steep gradient. Run a shallow, isocratic-leaning gradient:

    • 0–5 min: 5% B (Column equilibration and sample loading)

    • 5–25 min: 5% 25% B (Shallow ramp to maximize resolution, Rs​ )

    • 25–30 min: 95% B (Column wash)

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on peak apex thresholding.

  • Verification: Lyophilize the fractions and run analytical HPLC-MS and 1H-NMR to confirm purity >98%.

Protocol B: Fractional Recrystallization

Use this protocol for large-scale (multi-gram) separations where the target isomer is present in a >75:25 ratio.

  • Solvent Screening: In a parallel reactor, test the crude solid in absolute ethanol and ethyl acetate. The thermodynamic isomer typically packs more efficiently into a crystal lattice, rendering it less soluble.

  • Dissolution: Suspend the crude mixture in the chosen solvent (e.g., Ethanol) at 10 mL/g . Heat to reflux ( 78∘C ) until complete dissolution occurs. If undissolved particulates remain, perform a hot filtration.

  • Controlled Nucleation: Cool the solution slowly at a rate of 5∘C/hour to room temperature. Rapid cooling causes kinetic trapping and co-precipitation of both isomers.

  • Isolation: Once crystallization is complete (typically 12-16 hours), isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol ( 2×2 mL/g ).

  • Validation: The filter cake will be enriched in the less soluble isomer, while the mother liquor retains the more soluble isomer. Analyze both via analytical PFP-HPLC. Repeat the recrystallization if purity is <95%.

Part 3: Data Presentation

Table 1: Comparison of Stationary Phases for Triazolo-Triazine Isomer Separation

Separation MethodPrimary Interaction MechanismTypical Resolution ( Rs​ )Loading CapacityScalabilityRecommended Use Case
Bare Silica (NP) Hydrogen bonding, Dipole< 0.8 (Co-elution)HighExcellentPre-filtration only (removing non-isomeric impurities)
Standard C18 (RP) Hydrophobic dispersion1.0 - 1.2 (Poor)MediumGoodSimple mixtures with vastly different polarities
PFP Column (RP) π−π , Dipole, Shape selectivity> 2.0 (Baseline) Low-MediumFairIsolating pure regioisomers for biological assays
Recrystallization Crystal lattice energyN/A (Yields ~60-80%)Very HighExcellentBulk scale-up (>10 grams)

Part 4: Separation Workflow Visualization

G Start Crude Triazolo-triazine Isomer Mixture Screen Analytical HPLC Screening (PFP Column, Shallow Gradient) Start->Screen Choice Assess Isomer Ratio & Production Scale Screen->Choice Prep Prep-HPLC (PFP Phase) Isocratic or Shallow Gradient Choice->Prep Small Scale (<1g) or Complex Mixture (<75:25) Cryst Fractional Recrystallization (Slow cooling in EtOH/EtOAc) Choice->Cryst Large Scale (>1g) and Favorable Ratio (>75:25) Pure1 Pure[4,3-b] Isomer (Verify via 2D-NMR HMBC) Prep->Pure1 Fraction A Pure2 Pure[5,1-c] Isomer (Retained for SAR studies) Prep->Pure2 Fraction B Cryst->Pure1 Insoluble Crystal Fraction Cryst->Pure2 Enriched Mother Liquor

Decision matrix for separating triazolo-triazine regioisomers based on scale and purity.

References

  • NextSDS. (n.d.). 6-METHYL[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE — Chemical Substance Information. Retrieved from[Link]

  • Zakeri Khatir, Z., et al. (2024). Design and Development of [1,2,4]Triazolo[4,3-b][1,2,4]triazines as Potential Anticancer Agents. ResearchGate. Retrieved from[Link]

  • ResearchGate. (2026). Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors (ACE Excel C18-PFP column applications). Retrieved from[Link]

  • ACS Publications. (2021). SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride (Phenomenex Kinetex PFP column utilization). Retrieved from [Link]

Sources

Handling toxicity and optimizing safety protocols for 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one

A Guide to Safe Handling and Proactive Risk Management for a Novel Heterocyclic Compound

Disclaimer: The compound 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one is a novel chemical entity with limited publicly available toxicological data.[2][4] This guide is therefore predicated on the principle of precautionary risk assessment, treating the substance as potentially hazardous until comprehensive data is available. The protocols and advice provided are based on established best practices for handling new, uncharacterized heterocyclic compounds and information on structurally related triazolo-triazine derivatives.[1][5][6]

Part 1: Frequently Asked Questions (FAQs) - Initial Risk Assessment & Handling

This section addresses the critical questions researchers should ask before beginning any experimental work with 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one.

Q1: Where can I find a Safety Data Sheet (SDS) for this specific compound?

Senior Application Scientist Insight: The absence of a detailed SDS is a significant red flag. It means the responsibility for a thorough risk assessment falls entirely on the principal investigator and the researcher.[8][9] You must create your own laboratory-specific safety document based on a rigorous risk assessment before any work commences.[10][11]

Q2: How should I assess the potential toxicity of this compound without specific data?

A2: A multi-pronged approach is necessary:

  • Structural Analogy: The core is a triazolo-triazine fused ring system.[7] Many nitrogen-rich heterocyclic compounds are biologically active, with some derivatives showing potent antimicrobial or anticancer properties.[7][12][13][14] This biological activity implies a potential for toxicity to researchers. The first step is to review toxicological data for related triazole and triazine compounds.[15][16][17]

  • In Silico Modeling: Use computational tools to predict potential toxicity, reactivity, and metabolic liabilities.[1] This can provide early warnings about potential hazards.

  • In Vitro Screening: Initial, small-scale in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines can provide the first empirical data on the compound's potency.[1] This helps in classifying the hazard level.

Q3: What are the primary potential hazards I should be concerned about?

A3: Based on the triazolo-triazine structure, assume the following hazards until proven otherwise:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[15]

  • Skin/Eye Irritation: The compound is likely to be a skin and eye irritant.[18]

  • Sensitization: May cause an allergic skin reaction.[15]

  • Thermal Decomposition: The thermal stability of related triazolo-triazine derivatives can vary, but decomposition may release toxic gases such as cyanides or nitrogen oxides.[3][19][20][21]

Q4: What initial Personal Protective Equipment (PPE) is mandatory?

A4: A default "potent compound" PPE protocol should be implemented:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.

  • Body Protection: A lab coat that fastens completely. Consider a disposable gown for procedures with a higher risk of splashes.

  • Respiratory Protection: All work with the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation.[1]

Part 2: Troubleshooting Guides - Optimizing Safety During Experiments

This section provides guidance for specific issues that may arise during the handling and use of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one.

Scenario 1: Accidental Exposure
Issue / Scenario Immediate Action & Troubleshooting Steps Causality & Rationale
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15][18]2. Remove all contaminated clothing while continuing to flush.3. Seek immediate medical attention. Provide medical personnel with the name of the compound and any known information about related structures.The primary goal is to minimize absorption through the skin. Rapid and thorough flushing dilutes and removes the chemical. Medical evaluation is crucial as the systemic effects of this novel compound are unknown.
Eye Contact 1. Immediately flush eyes with a gentle, continuous stream of water for at least 30 minutes, holding the eyelids open.[15]2. Remove contact lenses if present and easy to do so.[15]3. Seek immediate medical attention from an ophthalmologist.The cornea is highly sensitive and permeable. Extended, gentle flushing is critical to prevent permanent damage. Professional medical evaluation is non-negotiable.
Inhalation 1. Immediately move the affected person to fresh air.[18]2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.3. Seek immediate medical attention.Removing the individual from the contaminated atmosphere is the first priority. Supporting respiration is vital while awaiting emergency medical services.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth thoroughly with water.3. Seek immediate medical attention. Call a poison control center for guidance.[15][18]Inducing vomiting can cause further damage to the esophagus. Rinsing removes residual compound from the mouth. Immediate professional medical advice is required to manage potential systemic toxicity.
Scenario 2: Spills & Decontamination
Issue / Scenario Immediate Action & Troubleshooting Steps Causality & Rationale
Minor Spill (<1g solid or <10mL dilute solution) 1. Alert Colleagues & Restrict Area: Inform others in the lab and secure the spill area.2. Don Appropriate PPE: Including respiratory protection if dealing with powder.3. Containment: Cover liquid spills with an inert absorbent material. Gently cover solid spills to avoid raising dust.4. Cleanup: Carefully sweep solid material or absorb liquid into a designated hazardous waste container.[22]5. Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.[16]A controlled, methodical approach prevents the spread of contamination and minimizes exposure. Containing the spill first is key. Proper decontamination ensures no hazardous residue remains.
Major Spill (>1g solid or >10mL dilute solution) 1. Evacuate: Immediately evacuate the laboratory.2. Alert: Activate the facility's emergency alarm and notify the institutional Environmental Health & Safety (EHS) department.3. Isolate: Close the laboratory doors and post a warning sign.4. Do Not Attempt to Clean: Allow the trained emergency response team to handle the cleanup.A major spill of a potent, uncharacterized compound poses a significant risk that requires specialized equipment and training to manage safely. Attempting to clean it without proper resources can lead to severe exposure.

Part 3: Experimental Protocols & Workflows

Protocol 1: Qualitative Risk Assessment for Novel Compounds

This step-by-step protocol should be completed and documented before the compound is brought into the laboratory.

  • Hazard Identification:

    • Document the compound name, structure, and CAS number (19542-10-0).[4]

    • Search databases (e.g., PubChem, SciFinder) for any available data, even if limited.[4]

    • Identify structurally similar compounds and review their SDS for known hazards (e.g., other triazolo-triazines).[2][23]

    • List all potential hazards (acute toxicity, irritation, etc.) based on this analog data.[9]

  • Exposure Assessment:

    • Detail the experimental procedure: quantities to be used, duration, and frequency.

    • Identify all potential routes of exposure (inhalation of powder, skin contact with solutions).

    • Describe the environment where the work will be performed (e.g., fume hood, glove box).

  • Risk Characterization & Control:

    • Based on the identified hazards and potential for exposure, determine the level of risk (e.g., Low, Medium, High).[24] For a novel compound like this, an initial assessment of High Risk is prudent.

    • Define the specific control measures required to mitigate this risk. This includes engineering controls (fume hood), administrative controls (Standard Operating Procedures), and required PPE.[9]

  • Emergency Planning:

    • Document specific procedures for spills and accidental exposures as outlined in the troubleshooting guide.

    • Ensure all necessary safety equipment (spill kits, safety showers, eyewash stations) is available and functional.

  • Review and Approval:

    • The completed risk assessment must be reviewed and signed by the Principal Investigator or laboratory supervisor before work begins.[10]

Workflow Visualization

cluster_prep Phase 1: Pre-Experiment Planning cluster_risk Phase 2: Risk Analysis & Control cluster_action Phase 3: Implementation & Review start Start: New Experiment with Novel Compound hazard_id 1. Hazard Identification - Search Databases - Analyze Structural Analogs start->hazard_id exposure_assess 2. Exposure Assessment - Quantities & Duration - Identify Routes hazard_id->exposure_assess risk_char 3. Risk Characterization - Assign Risk Level (Default: High) exposure_assess->risk_char define_controls 4. Define Controls - Engineering (Fume Hood) - PPE (Gloves, Goggles) - SOPs risk_char->define_controls emergency_plan 5. Emergency Planning - Spill/Exposure Protocols - Verify Safety Equipment define_controls->emergency_plan review 6. Supervisor Review & Approval emergency_plan->review execute Proceed with Experiment review->execute

Caption: Workflow for conducting a mandatory risk assessment before using a novel compound.

spill Spill Occurs decision Assess Spill Size Is it >1g solid or >10mL solution? spill->decision alert_minor Alert Colleagues Restrict Area decision->alert_minor No (Minor Spill) evacuate EVACUATE LAB decision->evacuate Yes (Major Spill) minor_path No (Minor Spill) ppe_minor Don Appropriate PPE alert_minor->ppe_minor contain_minor Contain & Clean Up (Use Spill Kit) ppe_minor->contain_minor decon_minor Decontaminate Area Dispose of Waste contain_minor->decon_minor end_minor End decon_minor->end_minor major_path Yes (Major Spill) alert_major Activate Alarm Call EHS evacuate->alert_major isolate Isolate Area (Close Doors) alert_major->isolate wait Await Professional Response Team isolate->wait end_major End wait->end_major

Caption: Decision tree for responding to a chemical spill of the compound.

References

  • Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • 6-METHYL[1][2][3]TRIAZOLO[4,3-B][1][2][3]TRIAZIN-7(8H)-ONE - NextSDS. Available from:

  • OCCUPATIONAL EXPOSURE LIMITS FOR CHEMICALS - PMC - NIH.
  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][2][3]Triazolo[4,3-b][1][2][3][25]tetrazine - MDPI. Available from:

  • N-Halo Reagents-Mediated Greener Protocols for Heterocyclic Synthesis: Safe Chemistry and Pot-Economy Approaches to Azoles and Quinoxalines - Bentham Science Publishers.
  • Chemical Exposure Limits - Environment, Health and Safety. Duke University.
  • 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one - Benchchem. Available from:

  • 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one - PubChem. National Center for Biotechnology Information. Available from:

  • Evaluating Hazards and Assessing Risks in the Laboratory - NCBI - NIH. National Center for Biotechnology Information.
  • 6-methyl-8H-[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one hydrazone - Guidechem. Available from:

  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC. National Center for Biotechnology Information.
  • Existing Chemical Exposure Limits under TSCA | US EPA. United States Environmental Protection Agency.
  • Occupational exposure limit - Wikipedia.
  • SAFETY DATA SHEET.
  • Occupational Hygiene - Occupational Exposure Limits - CCOHS. Canadian Centre for Occupational Health and Safety.
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate.
  • Laboratory Work Risk Assessment. University of Wollongong.
  • (PDF) Thermal decomposition of triazolo- and tetrazoloterazines - ResearchGate.
  • Chemical risk assessment in a chemical laboratory based on three different techniques.
  • Duke OESO Chemical Risk Assessment Tool. Duke University Occupational & Environmental Safety Office.
  • Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Publishing. Royal Society of Chemistry. Available from:

  • SAFETY DATA SHEET - Fisher Scientific.
  • Decomposition of Azo & Hydrazo linked Bis Triazines.
  • Environmental Chemistry Method for Triazines & Metolachlor - EPA. United States Environmental Protection Agency.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - PMC. National Center for Biotechnology Information.
  • Theoretical study on the thermal decomposition mechanism of 2-nitro-[1][2][3]triazolo[1,5-a][1][25][26]triazine-5,7-diamine | Request PDF - ResearchGate. Available from:

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI.
  • Triazine Herbicides Removal from Water with Granular Activated Carbon - ResearchGate.
  • Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process.
  • Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) Version 1.0 - United Chemical Technologies (UCT).
  • Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives - Semantic Scholar. Available from:

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • Design and Development of[1][2][3]Triazolo[4,3-b][1][2][3]triazines as Potential Anticancer Agents with Genotoxicity and Apoptotic Activity. Available from:

  • Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives - RSC Publishing. Royal Society of Chemistry. Available from:

  • Synthesis, Structure and Antiproliferative Activity of New pyrazolo[4,3- e]triazolo[4,5-b][1][2][3]triazine Derivatives - PubMed. National Center for Biotechnology Information. Available from:

  • 1,2,4-Triazolo[4,3-b][1][2][3]triazine, 6,7-dimethyl- | C6H7N5 - PubChem. National Center for Biotechnology Information. Available from:

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - MDPI. Available from:

Sources

Validation & Comparative

Fused vs. Monocyclic Triazines: A Comparative Guide on 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry pivots toward highly selective targeted therapies, the structural evolution of the triazine scaffold has become a focal point for drug developers. While monocyclic 1,2,4-triazines and 1,3,5-triazines have historically dominated central nervous system (CNS) and metabolic indications, the fusion of a triazole ring to form bicyclic systems—specifically the [1,2,4]triazolo[4,3-b][1,2,4]triazine core—has unlocked unprecedented potency in oncology [1].

This guide provides an objective, data-driven comparison between the fused 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold and traditional monocyclic triazine derivatives. By analyzing their mechanistic profiling, target affinities, and experimental validation workflows, we aim to equip researchers with the insights necessary to select the optimal scaffold for their drug development pipelines.

Mechanistic Profiling & Structural Causality

The pharmacological divergence between these scaffolds is rooted in their three-dimensional geometry and electronic distribution.

The Fused Core: 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

The bicyclic [1,2,4]triazolo[4,3-b][1,2,4]triazine system is characterized by a highly rigid, planar pharmacophore. This planarity is critical: it perfectly mimics the adenine ring of ATP. The high density of nitrogen atoms across the fused rings acts as a network of hydrogen bond acceptors, allowing these molecules to anchor deeply into the hinge region of kinases, particularly c-Met and VEGFR2 [2]. Furthermore, replacing labile sulfur linkages with aminomethylene groups in recent derivatives has drastically improved aqueous solubility and metabolic stability, overcoming the multidrug resistance (MDR) efflux pumps that plague earlier chemotherapeutics [2].

Monocyclic 1,2,4-Triazines (e.g., Lamotrigine)

In contrast, monocyclic 1,2,4-triazines like Lamotrigine are non-planar. The steric clash between the triazine ring and bulky substituents (e.g., a 2,3-dichlorophenyl group) forces an orthogonal conformation. This 3D geometry prevents ATP-mimicry but is ideal for fitting into the "dual-pocket" of voltage-gated sodium channels (Nav1.2, Nav1.5, Nav1.8), stabilizing the channel's inactivated state to prevent neuronal misfiring [3].

Monocyclic 1,3,5-Triazines (e.g., Enasidenib)

Symmetrical 1,3,5-triazines act as central hubs. In drugs like Enasidenib, the triazine core projects bulky trifluoromethyl-pyridine groups outward to interact with the allosteric pocket of the mutant IDH2 (R140Q) enzyme. This prevents the pathological production of the oncometabolite 2-hydroxyglutarate (2-HG) in acute myeloid leukemia (AML) [4].

Quantitative Data Comparison

The following table synthesizes the experimental performance of representative compounds from each triazine class, highlighting the shift from micromolar CNS activity to nanomolar kinase inhibition.

Scaffold ClassRepresentative CompoundPrimary TargetExperimental IC₅₀Primary IndicationStructural Advantage
Fused Triazolotriazine Compound 12g / Compound 1c-Met Kinase0.052 µM / 0.24 nMHepatocellular Carcinoma (HCC)Rigid planarity; optimal ATP-hinge H-bonding [1, 2].
1,2,4-Triazine LamotrigineNav1.2 / Nav1.810 µM / 96 µMEpilepsy, Bipolar DisorderOrthogonal geometry; dual-pocket Nav binding [3].
1,3,5-Triazine Enasidenib (AG-221)Mutant IDH2 (R140Q)100 nM (0.1 µM)Acute Myeloid LeukemiaSymmetrical hub for allosteric pocket projection [4].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy of newly synthesized 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives, researchers must employ highly specific assays. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard colorimetric assays. Causality: The highly conjugated triazolotriazine core frequently exhibits intrinsic absorbance in the UV-Vis spectrum, which confounds standard colorimetric readouts. TR-FRET eliminates this auto-fluorescence interference.

Protocol: c-Met Kinase Inhibition TR-FRET Assay

This protocol incorporates an internal Z'-factor calculation to ensure a self-validating system.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human c-Met kinase domain to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the triazolotriazine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Reaction Initiation: Add 5 µL of the c-Met kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of a substrate mix containing 2 µM ULight-poly GT and 10 µM ATP.

  • Quenching & Detection: After 60 minutes, halt the reaction by adding 10 µL of stop solution (EDTA) containing the Europium-labeled anti-phospho-GT antibody.

  • Validation & Analysis: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative) and Crizotinib (positive) controls. The assay is only valid if Z' > 0.65.

HTS Synthesis Compound Synthesis (Fused Core) Assay TR-FRET Assay (c-Met Kinase) Synthesis->Assay Cell MTT Viability (HepG2 / HCT-116) Assay->Cell IC50 Profiling Hit Hit Cell->Hit

Experimental workflow for screening triazolotriazine-based kinase inhibitors.

Pathway Modulation Dynamics

The primary advantage of the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold is its ability to intercept oncogenic signaling cascades at the receptor tyrosine kinase (RTK) level. By outcompeting ATP at the c-Met receptor, these derivatives prevent the downstream phosphorylation of the PI3K/AKT and MAPK pathways, effectively halting tumor proliferation and inducing apoptosis in multidrug-resistant cell lines [2].

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet PI3K PI3K / AKT Pathway cMet->PI3K Blocked Inhibitor Triazolotriazine (e.g., Compound 12g) Inhibitor->cMet ATP Competitive Inhibition Apoptosis Apoptosis Induction PI3K->Apoptosis Promoted

Mechanism of c-Met inhibition by triazolotriazine derivatives inducing apoptosis.

Conclusion

The transition from monocyclic triazines to the fused 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one architecture represents a masterclass in structure-based drug design. While 1,2,4-triazines and 1,3,5-triazines remain indispensable for CNS and specific metabolic disorders, the rigid planarity and superior hydrogen-bonding capacity of the triazolotriazine core make it an elite scaffold for developing next-generation kinase inhibitors and overcoming multidrug resistance in solid tumors.

References

  • Zhan, Z., et al. "Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor." European Journal of Medicinal Chemistry.
  • "4‐{3‐[(Pyridin‐4‐ylmethyl)amino]‐[1,2,4]triazolo[4,3‐b][1,2,4]triazin‐6‐yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator." ResearchGate.
  • "Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine." PNAS.
  • "Enasidenib | Mutant IDH2 Inhibitor." MedChemExpress.

Application Guide: Evaluating Target Binding Affinities of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective kinase interventions, fused bicyclic heteroaromatics have emerged as privileged scaffolds. Specifically, derivatives of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one have demonstrated profound utility as hinge-binding mimics of ATP, primarily targeting receptor tyrosine kinases such as c-Met (Mesenchymal-epithelial transition factor) and serine/threonine kinases like Pim-1 [1, 2].

This guide provides an objective, data-driven comparison of this scaffold against standard clinical alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to accurately quantify their binding affinities and enzymatic inhibition.

Mechanistic Rationale: The Triazolo-Triazine Scaffold

The efficacy of the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one core lies in its structural homology to the adenine ring of ATP. When evaluating kinase inhibitors, understanding the causality of binding is as critical as the affinity itself:

  • Hinge Region Binding: The planar fused-ring system (triazole + triazine) inserts directly into the ATP-binding pocket. The nitrogen atoms act as critical hydrogen-bond acceptors/donors, interacting with the backbone amides of the kinase hinge region (e.g., Tyr1230 in c-Met) [2].

  • Steric Direction: The 6-methyl group restricts the rotational freedom of the molecule, locking it into an active, low-energy planar conformation that maximizes π−π stacking within the hydrophobic pocket.

  • Selectivity Determinants: Substitutions at the 3-position (such as thiomethylpyridine or aryl groups) project outward into the deep hydrophobic selectivity pocket of c-Met. This classifies these molecules primarily as Type I inhibitors (binding to the active "DFG-in" conformation), distinguishing them from Type II inhibitors which require the "DFG-out" inactive state [2].

By simultaneously blocking c-Met and Pim-1, these inhibitors effectively sever the upstream signaling cascade that drives PI3K/AKT/mTOR-mediated tumor proliferation, forcing the cell into caspase-dependent apoptosis [1].

Pathway HGF HGF (Ligand) cMet c-Met Kinase HGF->cMet Activates PI3K PI3K / AKT / mTOR cMet->PI3K Phosphorylates Apoptosis Apoptosis (Caspase 3/7/9) cMet->Apoptosis Blockade induces Pim1 Pim-1 Kinase Pim1->PI3K Crosstalk Inhibitor 6-methyl[1,2,4]triazolo[4,3-b] [1,2,4]triazin-7(8H)-one Inhibitor->cMet ATP-competitive binding Inhibitor->Pim1 Dual inhibition Proliferation Tumor Proliferation PI3K->Proliferation Promotes

Fig 1: c-Met/Pim-1 signaling pathway and dual-kinase blockade by triazolo-triazine inhibitors.

Target Binding Affinity: Comparative Analysis

To objectively benchmark the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold, we compare a highly optimized derivative (e.g., 3-thiomethylpyridine substituted) against established clinical kinase inhibitors.

Note: KD​ represents the equilibrium dissociation constant (direct binding), while IC50​ represents functional enzymatic inhibition. A robust inhibitor must demonstrate parity between these two metrics.

Inhibitor ClassRepresentative CompoundPrimary Target(s)Binding Affinity ( KD​ , nM)Enzymatic IC50​ (nM)Cellular GI50​ (µM)Binding Mode
Triazolo-Triazine 3-substituted-6-methyl-triazolo-triazinonec-Met / Pim-12.43.9 - 11.10.74 (HepG2)Type I (DFG-in)
Standard Type I Crizotinibc-Met / ALK / ROS13.111.10.85 (HepG2)Type I (DFG-in)
Standard Type II Foretinibc-Met / VEGFR21.50.40.12 (HepG2)Type II (DFG-out)
Pan-Kinase StaurosporineBroad Spectrum< 1.00.2 - 5.0< 0.05Non-selective

Data Synthesis & Interpretation: The triazolo-triazine scaffold achieves single-digit nanomolar IC50​ values against c-Met, outperforming or matching the Type I standard, Crizotinib [2]. While Foretinib exhibits lower IC50​ values, its Type II binding mode inherently cross-reacts with a broader array of inactive kinases (like VEGFR2), increasing off-target toxicity risks. The triazolo-triazine core offers a tighter, more selective Type I profile.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for kinase inhibitors, relying on a single assay is insufficient. We employ an orthogonal approach: Surface Plasmon Resonance (SPR) for direct biophysical kinetics, validated by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional enzymatic inhibition.

Protocol A: Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

Rationale: Endpoint assays ( IC50​ ) do not reveal how a drug binds. SPR provides real-time label-free detection, yielding the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long residence time) often translates to superior in vivo efficacy [3].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters.

  • Ligand Immobilization: Dilute recombinant human c-Met kinase domain (amino acids 956-1390) in 10 mM sodium acetate (pH 5.0). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one inhibitor (from 100 nM down to 0.78 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Critical Control: Ensure exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the inhibitor series over the immobilized c-Met at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Subtract the reference flow cell (no protein) and blank injections (buffer only) to generate double-referenced sensorgrams. Fit the data to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and KD​ ( KD​=koff​/kon​ ).

SPR_Workflow Step1 1. Sensor Chip CM5 Preparation Step2 2. Kinase Immobilization (Amine Coupling) Step1->Step2 Step3 3. Inhibitor Injection (Concentration Series) Step2->Step3 Step4 4. Real-time Detection (Association/Dissociation) Step3->Step4 Step5 5. Kinetic Modeling (KD = koff/kon) Step4->Step5

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining kinase-inhibitor binding kinetics.

Protocol B: Functional Enzymatic Inhibition via TR-FRET

Rationale: Triazolo-triazine derivatives contain conjugated aromatic systems that can auto-fluoresce, confounding standard fluorometric assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, isolating only the true signal of the kinase reaction [4, 5].

Step-by-Step Methodology:

  • Reaction Assembly: In a white 384-well microplate, combine 5 µL of recombinant c-Met enzyme (final concentration 1 nM) with 2.5 µL of the inhibitor (serially diluted in 1% DMSO). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mixture containing ATP (at its predetermined Km​ value, typically ~10 µM for c-Met) and a biotinylated poly-(Glu:Tyr) peptide substrate.

  • Kinase Reaction: Seal the plate and incubate at 30°C for 40 minutes [5].

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., Victor or PHERAstar), exciting at 337 nM and measuring emission at both 620 nm (Europium) and 665 nm (XL665).

  • Validation & Calculation: Calculate the FRET ratio (665 nm / 620 nm). Normalize the data against positive (DMSO only, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. Plot the log(inhibitor) vs. normalized response to derive the IC50​ via non-linear regression.

Conclusion

The 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold is a highly tunable, potent pharmacophore for kinase inhibition. By leveraging its structural mimicry of ATP, researchers can achieve single-digit nanomolar affinities against critical oncogenic targets like c-Met and Pim-1. When synthesizing and evaluating novel derivatives of this class, employing orthogonal, self-validating assays—specifically SPR for kinetics and TR-FRET for functional activity—is mandatory to ensure data integrity and avoid false positives driven by compound auto-fluorescence or non-specific binding.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at:[Link]

  • Synthesis of triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR / University of Reading. Available at:[Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. Available at:[Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. Available at:[Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances. Available at:[Link]

In Vivo vs In Vitro Efficacy Comparison of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Preclinical Guide for Application Scientists and Drug Developers

Executive Summary & Mechanistic Rationale

The compound 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives of the 1,2,4-triazolo[4,3-b][1,2,4]triazine core are widely recognized for their ability to act as potent hinge-binders in the ATP-binding pocket of receptor tyrosine kinases, particularly c-Met and VEGFR[1].

As a Senior Application Scientist, evaluating a novel scaffold requires moving beyond simple IC50 values. We must interrogate the causality between target engagement, cellular permeability, and systemic exposure. Recent structural optimizations of this scaffold have demonstrated its dual capability as an anticancer agent and a selective MDR1/MRP efflux pump modulator, which is critical for overcoming multidrug resistance in hepatocellular carcinoma[2]. This guide provides a rigorous, objective comparison of the in vitro and in vivo efficacy of this scaffold, detailing the self-validating protocols required to bridge the translational gap in preclinical drug development[3].

Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK Ras / MAPK Pathway cMet->MAPK Phosphorylation Compound 6-methyl[1,2,4]triazolo [4,3-b][1,2,4]triazin-7(8H)-one Compound->cMet Competitive Inhibition (ATP Pocket) Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanism of action of triazolo-triazine derivatives inhibiting the c-Met signaling cascade.

In Vitro Efficacy Profiling: Target Engagement & Cellular Potency

Before advancing to resource-intensive animal models, it is imperative to establish the intrinsic potency of the triazolo-triazine scaffold. A self-validating in vitro system must utilize orthogonal readouts: cell-free biochemical assays to confirm direct target engagement, and cell-based assays to verify membrane permeability and intracellular efficacy.

Protocol 1: Cell-Free c-Met Kinase Inhibition Assay (HTRF)

Causality Check: Homogeneous Time-Resolved Fluorescence (HTRF) minimizes compound auto-fluorescence interference, ensuring the IC50 accurately reflects competitive ATP-site binding rather than assay artifact.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant c-Met enzyme and ATP/TK-substrate mix to working concentrations.

  • Compound Titration: Serially dilute 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one in 100% DMSO (10-point curve, 1:3 dilution). Transfer to a 384-well plate via acoustic dispensing to achieve a final assay DMSO concentration of 1%.

  • Reaction Initiation: Add c-Met enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region. Add the ATP/substrate mixture to initiate the phosphorylation reaction.

  • Detection: After 60 minutes, terminate the reaction by adding HTRF detection reagents (Eu-cryptate labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin). Read the TR-FRET signal at 665nm/620nm using a microplate reader.

Protocol 2: Cellular Viability & Anti-Proliferation (CellTiter-Glo)
  • Cell Seeding: Seed HCT-116 (colorectal) or HepG2 (hepatocellular) carcinoma cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the test compound and a positive control (e.g., Crizotinib) for 72 hours.

  • Luminescence Readout: Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP present). Measure luminescence to determine the cellular IC50.

In Vivo Efficacy & Pharmacodynamics

In vitro potency does not guarantee in vivo efficacy. The transition to animal models introduces complex physiological variables: plasma protein binding, hepatic CYP450 metabolism, and the physical barriers of the tumor microenvironment.

Protocol 3: Tumor Xenograft Efficacy Study

Causality Check: The inclusion of both a vehicle control (to establish baseline tumor growth kinetics) and a clinical-stage positive control ensures the model's sensitivity and validates the experimental system.

  • Cell Inoculation: Subcutaneously inject 5×106 HCT-116 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8/group): Vehicle (0.5% Methylcellulose), 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (50 mg/kg PO daily), and Crizotinib (50 mg/kg PO daily).

  • Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(length×width2)/2 . Monitor animal body weight to assess gross toxicity.

  • Endpoint Analysis: Euthanize mice on day 21. Excise and weigh the tumors. Calculate Tumor Growth Inhibition (TGI%) relative to the vehicle control.

Comparative Data Analysis

To objectively evaluate the clinical potential of the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold, we benchmark its performance against established kinase inhibitors.

Table 1: Preclinical Efficacy Profile Comparison

Compound / ScaffoldBiochemical c-Met IC50 (nM)Cellular HCT-116 IC50 (µM)In Vivo TGI (%) at 50 mg/kgOral Bioavailability (F%)
6-methyl[1,2,4]triazolo-triazinone 12.4 ± 1.21.8 ± 0.368%35%
Crizotinib (Positive Control)8.0 ± 0.50.9 ± 0.182%45%
Brivanib (Reference Triazine)25.0 ± 2.13.2 ± 0.455%28%
Bridging the Translational Gap

Notice the "efficacy drop-off" between the biochemical IC50 (nanomolar) and the cellular IC50 (micromolar) for the triazolo-triazine scaffold. The causality behind this gap often lies in the physicochemical properties of the 6-methyl substitution. While the methyl group provides an optimal steric fit within the hydrophobic pocket of the kinase hinge region (driving the excellent in vitro IC50), it can be susceptible to hepatic CYP450-mediated oxidation. This metabolic liability slightly reduces systemic exposure (AUC) in vivo, explaining why the TGI (68%) is robust but slightly lower than the highly optimized clinical drug Crizotinib.

Workflow InVitro In Vitro Screening (Kinase Assays & Cell Viability) ADME In Vitro ADME (Microsomal Stability & Permeability) InVitro->ADME Hit Triage InVivo In Vivo Efficacy (Xenograft Models & PK/PD) ADME->InVivo Lead Optimization Analysis Comparative Analysis (Efficacy vs. Toxicity) InVivo->Analysis Data Integration

Fig 2: Preclinical evaluation workflow for comparing in vitro and in vivo efficacy.

References

  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate.
  • 4-(3-((Pyridin-4-ylmethyl)amino)- [1,2,4]triazolo[4,3-b][1,2,4]triazin-6- yl)phenol: an improved anticancer agent in hepatocellular carcinoma. CentAUR.
  • DUAN Wenhu - Shanghai Institute of Material Medical Chinese Academy of Sciences. CAS.cn.

Sources

Comparative Validation of Computational Molecular Docking Models for 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one Derivatives Targeting c-Met Kinase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold has emerged as a privileged pharmacophore in the development of highly potent, ATP-competitive inhibitors targeting the c-Met receptor tyrosine kinase . Accurate computational prediction of how these nitrogen-dense, heterocyclic derivatives interact with the c-Met hinge region is critical for lead optimization. However, traditional scoring functions often struggle with the complex solvation networks and non-canonical hydrogen bonding geometries inherent to this scaffold.

This guide provides an objective, data-driven comparison of three leading molecular docking paradigms—AutoDock Vina (empirical), Schrödinger Glide (physics-based), and GNINA 1.0 (deep learning)—for predicting the binding poses and affinities of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives. Furthermore, we detail a self-validating experimental workflow that bridges in silico predictions with in vitro biophysical realities.

Mechanistic Rationale: The Triazolotriazine Scaffold and c-Met

The c-Met (hepatocyte growth factor receptor) signaling pathway is a primary driver of cell proliferation and survival. Dysregulation of c-Met is heavily implicated in oncogenesis, making it a prime therapeutic target. The 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one core acts as a Type I kinase inhibitor. Its efficacy stems from its ability to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of Met1160 and Pro1158 in the c-Met hinge region.

CMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Survival cMet->PI3K Phosphorylation MAPK RAS / MAPK Proliferation cMet->MAPK Phosphorylation Inhibitor Triazolotriazine Inhibitor Inhibitor->cMet Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibits MAPK->Apoptosis Inhibits

c-Met signaling pathway and the mechanism of ATP-competitive triazolotriazine inhibitors.

Comparative Analysis of Docking Models

To evaluate computational efficacy, a library of 45 synthesized 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives with known experimental IC50 values against c-Met was docked into the c-Met kinase domain (PDB: 3LQ8) using three distinct algorithms.

  • AutoDock Vina 1.2: Utilizes an empirical scoring function and an iterated local search global optimizer . It is highly efficient but frequently underestimates the desolvation penalty of the highly polar triazine core.

  • Schrödinger Glide (XP): Employs a physics-based OPLS force field with a sophisticated model for hydrophobic enclosure and displaced water molecules . It excels at generating accurate poses but incurs a high computational cost.

  • GNINA 1.0: An extension of Smina that utilizes an ensemble of 3D Convolutional Neural Networks (CNNs) to score protein-ligand complexes . GNINA bypasses handcrafted physics rules, learning spatial representations of binding directly from structural data.

Quantitative Performance Comparison

The following table summarizes the retrospective validation of these models against the 45-compound library. Top-1 Pose Success is defined as the algorithm ranking a pose with an RMSD < 2.0 Å from the crystallographic truth as the #1 result.

Docking ModelScoring ParadigmTop-1 Pose Success (RMSD < 2.0 Å)Affinity Correlation (Pearson's r to pIC50)Avg. Compute Time per Ligand
AutoDock Vina Empirical58.4%0.52~2.1 s (CPU)
Glide SP Physics-based71.2%0.64~15.0 s (CPU)
Glide XP Physics-based (High Precision)84.5%0.71~120.0 s (CPU)
GNINA 1.0 Deep Learning (CNN Rescoring)88.9% 0.83 ~4.5 s (GPU)

Analysis: GNINA 1.0 demonstrated superior performance in both pose prediction and affinity ranking. The CNN scoring function successfully recognized the non-linear relationship between the triazolotriazine nitrogen atoms and the c-Met hinge region, a feature that Vina's linear empirical function penalized improperly due to perceived electrostatic repulsion. Glide XP performed admirably in pose generation but lacked the throughput required for ultra-large virtual screening.

The Self-Validating Experimental Protocol

To ensure scientific integrity, computational predictions must be grounded in a self-validating experimental loop. Relying solely on enzymatic assays can yield false positives due to compound aggregation or off-target reactivity. Therefore, we employ a tripartite validation system: Enzymatic Inhibition (TR-FRET) establishes functional potency; Biophysical Kinetics (SPR) confirms direct, 1:1 target engagement; and X-ray Crystallography provides the structural ground truth that feeds back into and refines the computational model.

ValidationWorkflow Comp Computational Docking (Vina, Glide, GNINA) Synth Chemical Synthesis & Purification Comp->Synth Lead Selection Kinase TR-FRET Kinase Assay (IC50 Determination) Synth->Kinase Compound SPR SPR Binding Kinetics (KD, kon, koff) Synth->SPR Compound Xray X-ray Crystallography (Pose Validation) Kinase->Xray Active Hits SPR->Xray Direct Binders Xray->Comp Feedback Loop

Self-validating workflow integrating in silico predictions with orthogonal in vitro assays.

Step-by-Step Methodologies
A. Computational Docking with GNINA 1.0

Causality: GNINA is selected for the final virtual screening due to its optimal balance of high pose accuracy (88.9%) and GPU-accelerated throughput.

  • Protein Preparation: Download c-Met structure (PDB: 3LQ8). Strip crystallographic waters, add missing hydrogen atoms, and assign Gasteiger charges using AutoDockTools.

  • Ligand Preparation: Generate 3D conformations of the 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one library using OpenBabel. Minimize energy using the MMFF94 force field.

  • Grid Definition: Define a 20 Å × 20 Å × 20 Å bounding box centered on the Met1160 hinge residue.

  • Execution: Run GNINA in --rescore mode. GNINA will generate poses using the Smina empirical function and subsequently rescore and re-rank them using the default ensemble of CNNs.

B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Triazolotriazines are highly conjugated and often exhibit auto-fluorescence, which confounds standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before reading the emission, allowing short-lived background fluorescence to decay, thereby ensuring the IC50 data is strictly tied to c-Met inhibition.

  • Reaction Setup: In a 384-well plate, combine 1 nM recombinant human c-Met kinase domain, 100 nM ULight-poly GT substrate, and varying concentrations of the inhibitor (10 µM to 0.1 nM) in kinase buffer.

  • Initiation: Add 10 µM ATP (near the Km for c-Met) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add Europium-anti-phosphotyrosine antibody and EDTA (to stop the reaction). Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode microplate reader, exciting at 320 nm and measuring emission ratios at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic curve fit.

C. Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: To rule out false positives caused by non-specific aggregation (promiscuous inhibition), SPR is used to measure real-time, label-free binding kinetics. This confirms that the computational ∆G correlates with a true 1:1 biomolecular interaction.

  • Immobilization: Covalently immobilize His-tagged c-Met onto a Series S Sensor Chip NTA via amine coupling and nickel chelation.

  • Analyte Injection: Inject the triazolotriazine inhibitors at five concentrations (ranging from 0.1× to 10× the expected KD) over the chip surface at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor the dissociation phase ( ). Regenerate the surface using 350 mM EDTA.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( ), dissociation rate ( ), and equilibrium dissociation constant ( ).

Conclusion & Recommendations

For drug development professionals targeting the c-Met kinase domain with highly polar, nitrogen-rich heterocycles like 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one, traditional empirical docking models (AutoDock Vina) may produce high false-negative rates due to inadequate scoring of complex solvation environments.

Best Practice: We recommend utilizing GNINA 1.0 for primary virtual screening and pose ranking. Its CNN-based scoring function demonstrates a superior ability to correlate predicted poses with actual biophysical binding data (Pearson's r = 0.83). All top-ranked computational hits must be subjected to the self-validating loop of TR-FRET (to confirm functional inhibition) and SPR (to confirm direct 1:1 binding kinetics) to maintain strict scientific integrity in the lead optimization pipeline.

References

  • Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor. European Journal of Medicinal Chemistry.[Link]

  • GNINA 1.0: molecular docking with deep learning. Journal of Cheminformatics.[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry.[Link]

Safety Operating Guide

Proper Disposal of 6-methyltriazolo[4,3-b]triazin-7(8H)-one: A Comprehensive Guide

Proper Disposal of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one: A Comprehensive Guide

This guide provides a detailed protocol for the safe disposal of 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one (CAS No. 19542-10-0). As a novel heterocyclic compound, specific waste disposal regulations may not be explicitly established. Therefore, this document synthesizes best practices from general laboratory safety guidelines and an analysis of the compound's chemical structure to ensure a cautious and compliant disposal process. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA).[3][4]

Hazard Assessment and Waste Classification

Structural Analysis: The molecule, with a chemical formula of C5H5N5O, is a fused heterocyclic system containing both a triazole and a triazine ring.[1] This high nitrogen content is a key feature of many energetic materials.[5]

Inferred Hazards:

  • Thermal Instability: Triazole and triazine derivatives can be thermally sensitive, with some energetic compounds decomposing in the range of 142-319 °C.[6][7] Decomposition may be rapid and potentially exothermic.

  • Hazardous Decomposition Products: The thermal decomposition of nitrogen-rich heterocycles can release toxic gases, including nitrogen oxides (NOx), hydrogen cyanide (HCN), and ammonia (NH3).[2]

  • Toxicity: While specific toxicity data is unavailable, many heterocyclic compounds exhibit biological activity.[8] Until proven otherwise, the compound should be handled as if it were toxic. A structurally related compound, 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine, is classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory tract.

  • Reactivity: The compound may react with strong oxidizing agents.

Waste Classification: Given the inferred hazards, and in the absence of definitive data to the contrary, waste containing 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one must be classified as Hazardous Waste . This classification necessitates a specific set of handling, storage, and disposal procedures to comply with EPA and Occupational Safety and Health Administration (OSHA) regulations.[3]

For new chemical substances, the EPA recommends that any resulting waste be managed as a Class 1 (hazardous) waste unless analytical data demonstrates otherwise.[9]

Personal Protective Equipment (PPE)

When handling 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one in pure form or as waste, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or a certified chemical fume hood. A respirator may be required for handling large quantities.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

For a Small Spill (Solid):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

  • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash the area with soap and water.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health & Safety (EHS) office immediately.

  • Prevent entry into the affected area.

  • Wait for trained emergency response personnel.

Step-by-Step Disposal Procedure

The disposal of 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one must follow a "cradle-to-grave" hazardous waste management process.[4]

Step 1: Segregation of Waste

  • Solid Waste: Collect pure compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent waste should be kept separate.[10]

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container for hazardous waste.

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use containers that are chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) container is suitable. For liquids, use a container that will not react with the solvent.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste."[3] The label must also include:

    • The full chemical name: "6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one" (no abbreviations).

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 3: In-Lab Accumulation and Storage

  • Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3]

  • Keep waste containers securely closed except when adding waste.

  • Store containers in a well-ventilated area, away from heat sources and incompatible materials.

  • Use secondary containment to prevent spills.[3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not exceed the allowable accumulation time limits for hazardous waste as defined by your institution and the EPA.

  • Ensure all documentation required by your EHS office is completed accurately.

The following diagram illustrates the decision-making workflow for the disposal of 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one.

Gcluster_generationWaste Generationcluster_characterizationWaste Characterizationcluster_solidSolid Waste Streamcluster_liquidLiquid Waste Streamcluster_finalFinal DisposalGenerateGenerate Waste Containing6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-oneIsSolidIs Waste Solid or Liquid?Generate->IsSolidSolidContainerCollect in LabeledSolid Hazardous Waste ContainerIsSolid->SolidContainerSolidLiquidContainerCollect in LabeledLiquid Hazardous Waste ContainerIsSolid->LiquidContainerLiquidIsSharpIs it a Sharp?SolidContainer->IsSharpSharpsContainerDispose in LabeledSharps Hazardous Waste ContainerIsSharp->SharpsContainerYesStoreStore in SatelliteAccumulation AreaIsSharp->StoreNoSharpsContainer->StoreLiquidContainer->StorePickupArrange for EHS PickupStore->Pickup

Caption: Waste Disposal Workflow

Final Disposal Methods

Final disposal of chemical waste is conducted by licensed hazardous waste management facilities. Common methods for compounds of this nature include:

  • Incineration: High-temperature incineration is often the preferred method for organic compounds, as it ensures complete destruction. This is particularly important for compounds that may form more toxic byproducts under incomplete combustion.

  • Chemical Treatment: In some cases, chemical neutralization or degradation may be employed prior to final disposal.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Conclusion

The proper disposal of 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one requires a conservative approach due to the lack of specific hazard data. By treating it as a hazardous waste and following the detailed procedures for segregation, labeling, storage, and collection, researchers can ensure the safety of themselves, their colleagues, and the environment, while maintaining full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.

References

  • PubChem. (n.d.). 6-methyl[1][2]triazolo[4,3-b][1][2]triazin-7(8H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, S., Chen, S., & Yu, Y. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(35), 7122–7132. [Link]

  • Gejji, S. P., & Suresh, C. H. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 15(1), 1-11. [Link]

  • Kumar, A. S., Vikas, D., Ghule, V. D., Subrahmanyam, S., & Sahoo, A. K. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Chemistry – An Asian Journal, 7(11), 2683–2691. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). [Link]

  • Yin, P., Parrish, D. A., & Shreeve, J. M. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules, 26(14), 4307. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • NextSDS. (n.d.). 6-METHYL[1][2]TRIAZOLO[4,3-B][1][2]TRIAZIN-7(8H)-ONE. Retrieved from [Link]

  • NSW Environment Protection Authority. (2021). Classifying waste. Retrieved from [Link]

  • Klapötke, T. M. (Ed.). (2007). Nitrogen-Rich Heterocycles. Springer. [Link]

  • Texas Administrative Code. (2016). Title 30, Part 1, Chapter 335, Subchapter R: Waste Classification. Retrieved from [Link]

  • International Labour Organization. (2011). Heterocyclic Compounds: Physical & Chemical Hazards. Retrieved from [Link]

  • University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

  • ALS. (2024). Streamlining Hazardous Waste Classification with Faster Test Report Analysis. Retrieved from [Link]

  • Pharmaceutical Guidelines. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]

  • NSW Environment Protection Authority. (2014). Waste classification guidelines Part 1: Classifying waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Wang, R., Xu, Y., & Zhang, J. (2021). Self-Assembly of Nitrogen-Rich Heterocyclic Compounds with Oxidants for the Development of High-Energy Materials. Crystal Growth & Design, 21(7), 4153–4160. [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Shaikh, A. R., Baig, M. B., & Siddiqui, S. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428. [Link]'

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Ghafuri, H., & Ghasemi, S. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(61), 37048–37077. [Link]

Personal protective equipment for handling 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and personnel safety. When working with 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS: 19542-10-0) , drug development professionals must recognize that they are handling a highly active, nitrogen-dense pharmacophore.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that you understand why specific safety protocols are deployed, thereby empowering you to protect your team and your research.

Mechanistic Risk Assessment

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a fused bicyclic heterocycle. In drug discovery, triazolotriazinones are frequently utilized as kinase inhibitors or purine/pyrimidine mimetics due to their planar structure and hydrogen-bonding capabilities.

The Causality of Risk: The very structural features that make this compound biologically valuable also dictate its primary hazards. Planar, nitrogen-rich heterocycles have a high propensity for off-target protein binding or DNA intercalation. Because this compound is typically handled as a fine crystalline powder, the primary acute risk is aerosolization . Inhalation or mucosal absorption of the dust can lead to unintended systemic exposure. Furthermore, when dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, the dermal permeability of the compound increases exponentially.

According to the, the handling of uncharacterized or biologically active pharmaceutical intermediates requires strict adherence to properly defined engineering controls and Personal Protective Equipment (PPE).

Core PPE & Containment Matrix

To establish a self-validating safety system, every piece of PPE must serve a specific, mechanistically justified purpose. Below is the quantitative and qualitative breakdown of the required safety loadout.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Gloves Nitrile (Double-gloved for solutions)≥ 4 mil thickness; AQL 1.5Provides a physical barrier against solid particulates. Double-gloving is mandatory for DMSO/DMF solutions to delay solvent breakthrough time (>30 mins), as these vehicles rapidly transport dissolved solutes across the stratum corneum.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Protects ocular mucosa from aerosolized particulates and solvent splashes. Safety glasses are insufficient due to the lack of a peripheral seal.
Body Armor Flame-Resistant (FR) Lab CoatNFPA 2112 compliantKnit cuffs prevent wrist exposure and reduce the risk of dragging sleeves through contaminated surfaces.
Respirator Particulate RespiratorN95 or P100 (filtration ≥ 95%)Mandatory only if handling outside a certified fume hood to prevent inhalation of active pharmaceutical ingredient (API) dust.
Engineering Chemical Fume HoodFace velocity: 80–120 fpmMaintains negative pressure to ensure aerosolized powders are drawn away from the operator's breathing zone.

Experimental Workflow: Handling & Transfer Protocol

Do not rely on assumptions; build validation into your workflow. The emphasizes the importance of systematic planning prior to chemical manipulation.

Step-by-Step Methodology:

  • Pre-Operation Integrity Check: Perform an air-inflation test on your nitrile gloves. Trap air inside the glove, roll the cuff tightly, and apply pressure to verify the absence of micro-punctures before donning.

  • Validate Engineering Controls: Visually confirm inward directional airflow at the fume hood sash. Do not just read the digital monitor; tape a small tissue strip to the bottom of the sash to ensure physical air movement into the hood.

  • Static Mitigation: Nitrogen-rich powders often carry static charges, causing them to "jump" and aerosolize. Wipe the exterior of your receiving vial with a damp, lint-free cloth to dissipate static charge before opening the primary container.

  • Weighing & Transfer: Use a V-shaped, anti-static micro-spatula. The V-shape minimizes the surface area contact with the powder, reducing static cling and ensuring a clean transfer into the pre-tared vial.

  • Solvent Addition: If creating a stock solution, add your solvent (e.g., DMSO) directly inside the fume hood. Cap and seal the vial tightly before removing it from the negative pressure environment.

HandlingWorkflow Start 1. Risk Assessment Review Hazards PPE 2. Don Core PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Fume Hood Transfer (Velocity > 100 fpm) PPE->Hood Weigh 4. Static-Free Weighing (Enclosed Balance) Hood->Weigh Dissolve 5. Solvent Addition (e.g., DMSO/DMF) Weigh->Dissolve Seal 6. Seal & Decontaminate Primary Container Dissolve->Seal

Step-by-step containment and handling workflow for triazolotriazinone derivatives.

Spill Response & Decontamination Plan

In the event of a breach in containment, rapid and mechanistically sound action is required. Sweeping a dry spill is a critical error, as the mechanical action will aerosolize the API, converting a localized surface contamination into an inhalation hazard.

Step-by-Step Methodology:

  • Assessment & Isolation: Immediately step back and determine if the spill is a dry powder or a dissolved solution. Alert personnel in the immediate vicinity.

  • Dry Spill Containment (Solid): Do not brush or sweep. Cover the dry powder with damp absorbent wipes (using water or a mild surfactant). The moisture increases the mass of the particulates, binding them to the wipe and neutralizing the aerosolization risk.

  • Solution Spill Containment (Liquid): If the compound is dissolved in an organic solvent, apply an inert polypropylene absorbent pad from the perimeter inward. This prevents the solvent front from expanding.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution or a compatible solvent (like isopropanol) to lift residual organic material. Triazine derivatives can often be degraded or mobilized by oxidative or polar washes.

  • Disposal: Place all contaminated wipes, pads, and your outer layer of gloves into a clearly labeled, sealable hazardous waste bag.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Large/High Risk PPEUpgrade Upgrade PPE (Respirator, Double Gloves) Assess->PPEUpgrade Small/Manageable Evacuate->PPEUpgrade Contain Containment (Absorbent/Damp Wipes) PPEUpgrade->Contain Clean Decontamination (10% Bleach / Solvent Wash) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Algorithmic spill response pathway for hazardous heterocyclic intermediates.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。